[1,2,4]triazolo[4,3-c]pyrimidin-3-amine
Description
BenchChem offers high-quality [1,2,4]triazolo[4,3-c]pyrimidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]triazolo[4,3-c]pyrimidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
859765-68-7 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
InChI |
InChI=1S/C5H5N5/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H,(H2,6,9) |
InChI Key |
HEQAPJIMOPCOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NN=C2N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
[1,2,4]triazolo[4,3-c]pyrimidin-3-amine chemical structure and properties
An In-Depth Technical Guide to the[1][2]triazolo[4,3-c]pyrimidin-3-amine Scaffold: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The fused heterocyclic system of triazolopyrimidine represents a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and neuroactive properties.[3][4][5][6] Among the eight possible isomers, the[1][2]triazolo[4,3-c]pyrimidine core is a less explored yet promising framework. This guide provides a comprehensive technical overview of a key derivative,[1][2]triazolo[4,3-c]pyrimidin-3-amine, intended for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, and logical synthetic pathways. Furthermore, by examining the well-documented activities of its isomers and related analogs, we will extrapolate the therapeutic potential and propose future research directions for this specific scaffold. A key chemical feature, the Dimroth rearrangement, which leads to the more thermodynamically stable[1][2]triazolo[1,5-c]pyrimidine isomer, will also be discussed as a critical consideration in its synthesis and handling.[7]
The Landscape of Triazolopyrimidine Isomers
To fully appreciate the specific characteristics of the[1][2]triazolo[4,3-c]pyrimidine system, it is essential to understand its place within the broader family of triazolopyrimidine isomers. The fusion of the 1,2,4-triazole and pyrimidine rings can occur in several orientations, leading to distinct chemical entities with unique properties. The diagram below illustrates the subtle but critical structural differences between the target [4,3-c] isomer and its more commonly studied relatives, the [1,5-c] and [4,3-a] isomers. This structural variation profoundly impacts the molecule's electronics, stability, and ultimately, its interaction with biological targets.
Caption: Key Isomers of the Triazolopyrimidine Scaffold.
Core Structure and Physicochemical Properties
The formal IUPAC name for the target molecule is [1][2]triazolo[4,3-c]pyrimidin-3-amine . Its structure consists of a pyrimidine ring fused with a 1,2,4-triazole ring at the 4- and 3-positions of the pyrimidine, with an amine substituent at the 3-position of the fused system.
Caption: Structure of[1][2]triazolo[4,3-c]pyrimidin-3-amine.
Physicochemical Data
Direct experimental data for this specific isomer is scarce. However, we can compute its key properties and compare them to the unsubstituted parent scaffold, [1,2,4]triazolo[4,3-c]pyrimidine.[8] This provides a baseline for understanding the influence of the 3-amino group.
| Property | [1][2]triazolo[4,3-c]pyrimidin-3-amine (Computed) | [1][2]triazolo[4,3-c]pyrimidine (Parent)[8] |
| Molecular Formula | C₅H₅N₅ | C₅H₄N₄ |
| Molecular Weight | 135.13 g/mol | 120.11 g/mol |
| IUPAC Name | [1][2]triazolo[4,3-c]pyrimidin-3-amine | [1][2]triazolo[4,3-c]pyrimidine |
| XLogP3 | 0.2 | 0.5 |
| H-Bond Donors | 1 | 0 |
| H-Bond Acceptors | 4 | 3 |
| Topological Polar Surface Area | 69.1 Ų | 43.1 Ų |
The addition of the 3-amino group significantly increases the molecule's polarity, as evidenced by the higher polar surface area and the introduction of a hydrogen bond donor. This is expected to increase solubility in polar solvents and provides a key interaction point for binding to biological macromolecules.
Chemical Stability and Rearrangement
A crucial chemical characteristic of the[1][2]triazolo[4,3-c]pyrimidine system is its propensity to undergo the Dimroth rearrangement. Under various conditions (e.g., thermal or acid/base catalysis), this scaffold can rearrange to the more thermodynamically stable[1][2]triazolo[1,5-c]pyrimidine isomer.[7] This transformation involves the cleavage of the pyrimidine ring followed by re-cyclization. For drug development professionals, this instability is a critical consideration, as it can affect synthesis, purification, storage, and the identity of the active molecule in a biological system.
Synthesis and Chemical Reactivity
Rationale for Synthetic Strategy
The synthesis of fused triazole systems typically involves the construction of one ring onto a pre-existing second ring. For the[1][2]triazolo[4,3-c]pyrimidine scaffold, the most logical and commonly employed strategy is the formation of the triazole ring onto a pyrimidine precursor.[7] This approach is favored because substituted pyrimidines are generally more accessible than substituted 1,2,4-triazoles. The key starting material is a 4-hydrazinopyrimidine, which provides the necessary N-N bond and a reactive nitrogen to facilitate the final ring closure.
A well-established method for forming the 3-amino-1,2,4-triazole ring involves the cyclization of a thiosemicarbazide intermediate. This is achieved by reacting a hydrazine with an isothiocyanate, followed by a cyclodesulfurization step, often promoted by a carbodiimide like dicyclohexylcarbodiimide (DCC) or an oxidizing agent.
Caption: General Synthetic Workflow for the Target Scaffold.
Exemplary Experimental Protocol
The following protocol is a representative, step-by-step methodology adapted from procedures for analogous compounds.
Step 1: Synthesis of 4-Hydrazinopyrimidine
-
Reaction Setup: To a solution of 4-chloropyrimidine (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.5 eq).
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 4-hydrazinopyrimidine.
Step 2: Synthesis of 1-(Pyrimidin-4-yl)thiosemicarbazide
-
Reaction Setup: Dissolve the 4-hydrazinopyrimidine (1.0 eq) in a suitable solvent like acetonitrile.
-
Reaction Execution: Add an appropriate isothiocyanate (e.g., trimethylsilyl isothiocyanate, 1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours.
-
Work-up and Isolation: The thiosemicarbazide product typically precipitates from the reaction mixture. Filter the solid, wash with diethyl ether, and dry to use in the next step without further purification.
Step 3: Cyclization to[1][2]triazolo[4,3-c]pyrimidin-3-amine
-
Reaction Setup: Suspend the 1-(pyrimidin-4-yl)thiosemicarbazide (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Execution: Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in the same solvent dropwise to the suspension. Stir the mixture at room temperature overnight. A precipitate of dicyclohexylthiourea will form.
-
Work-up and Isolation: Filter off the dicyclohexylthiourea byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final[1][2]triazolo[4,3-c]pyrimidin-3-amine.
Biological Activity and Therapeutic Potential
While direct biological data for[1][2]triazolo[4,3-c]pyrimidin-3-amine is limited in published literature, the extensive research on its isomers and related derivatives provides a strong foundation for predicting its therapeutic potential. This scaffold acts as a bioisostere of purine, allowing it to interact with a wide range of biological targets that recognize adenine, such as kinases and adenosine receptors.[9]
-
Anticancer Activity (Kinase Inhibition): Many fused triazolopyrimidine derivatives have been developed as potent kinase inhibitors. For instance, pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives have shown activity against EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).[9][10] The nitrogen-rich core of the[1][2]triazolo[4,3-c]pyrimidine scaffold is well-suited to form hydrogen bonds with the hinge region of kinase ATP-binding pockets, a classic interaction for Type I kinase inhibitors. The 3-amino group can provide an additional vector for substitution to explore deeper pockets within the active site.
-
Adenosine Receptor Antagonism: Derivatives of the closely related pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine have been identified as highly potent and selective antagonists of the human A₃ and A₂ₐ adenosine receptors.[11][12] These receptors are implicated in inflammatory processes and neurodegenerative disorders like Parkinson's disease. The structural similarity suggests that the[1][2]triazolo[4,3-c]pyrimidine core could also be a valuable template for developing new adenosine receptor modulators.
-
Antifungal and Antimicrobial Activity: The 1,2,4-triazole moiety is a cornerstone of many successful antifungal drugs. Recently, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety were synthesized and showed significant antifungal activities against various crop diseases, including Botrytis cinerea.[5] This demonstrates the inherent potential of the [4,3-c] scaffold in the development of new anti-infective agents.
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. 1,2,4-Triazolo(4,3-c)pyrimidine | C5H4N4 | CID 331621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives as highly potent and selective human A(3) adenosine receptor antagonists: influence of the chain at the N(8) pyrazole nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives: potent and selective A(2A) adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomeric Dichotomy: A Technical Guide to [1,2,4]Triazolo[4,3-c] vs.[1,5-c] Fused Systems
Executive Summary
In the realm of medicinal chemistry and materials science, fused triazolopyrimidines and triazoloquinazolines represent highly privileged scaffolds. However, the synthesis of these polycyclic systems frequently yields a structural dichotomy: the formation of either the [1,2,4]triazolo[4,3-c] isomer or the [1,2,4]triazolo[1,5-c] isomer.
This whitepaper provides an in-depth technical analysis of the mechanistic, physicochemical, and biological differences between these two isomeric forms. By understanding the thermodynamic drivers—specifically the Dimroth rearrangement—researchers can rationally design self-validating synthetic protocols to isolate the desired isomer for targeted drug discovery and fluorophore development.
Structural and Thermodynamic Foundations
The fundamental difference between the [4,3-c] and[1,5-c] isomers lies in the positional arrangement of the nitrogen atoms within the annulated triazole ring relative to the core pyrimidine or quinazoline heterocycle[1].
-
The [4,3-c] Isomer (Kinetic Product): Typically formed by the direct oxidative cyclization of a 4-hydrazinopyrimidine derivative. Because the ring closure occurs rapidly on the existing hydrazine moiety, it is the kinetically favored product. However, this arrangement often forces adjacent aryl substituents into a highly twisted conformation due to severe steric hindrance between the triazole substituents and the core heterocycle[2].
-
The [1,5-c] Isomer (Thermodynamic Product): Formed either by closing the triazole ring on a 4-iminopyrimidine-3-amine precursor or, more commonly, via the isomerization of the [4,3-c] intermediate. This configuration relieves the steric strain, allowing the molecule to adopt a significantly more planar and energetically favorable geometry[2].
The Dimroth Rearrangement Mechanism
The conversion of the kinetically favored [4,3-c] isomer to the thermodynamically stable [1,5-c] isomer is governed by the Dimroth rearrangement [3]. This transformation can occur spontaneously in neutral media over extended periods, but is highly accelerated by thermal induction or the presence of acidic/basic catalysts[4].
Mechanistically, the rearrangement is driven by the following causal sequence:
-
Protonation: Acidic media protonates the pyrimidine/quinazoline nitrogen, lowering the activation energy for bond cleavage[4].
-
Ring Opening: The N-C bond of the core heterocycle breaks, generating an open-chain intermediate[4].
-
Tautomerization: A critical hydrogen shift (H-shift) occurs within the 1,2,4-triazole ring[4].
-
Ring Closure & Deprotonation: The molecule recyclizes into the less sterically hindered[1,5-c] configuration and deprotonates to restore aromaticity[4].
Caption: Logical flow of the Dimroth rearrangement from[4,3-c] to [1,5-c] isomers.
Experimental Workflows: A Self-Validating Protocol
To ensure high scientific integrity, the synthesis of these isomers must not rely on blind faith in reaction times; it requires a self-validating system with built-in analytical checkpoints. The following protocol utilizes for mild oxidative cyclization, followed by controlled acidic rearrangement[3].
Step-by-Step Methodology
Phase 1: Synthesis of the [4,3-c] Kinetic Intermediate
-
Precursor Preparation: Dissolve the starting 6-chloro-4-pyrimidinylhydrazone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Oxidative Cyclization: Add IBD (1.2 equiv) portion-wise at room temperature. Causality: IBD is a hypervalent iodine reagent that facilitates intramolecular N-N bond formation without the harsh over-oxidation typical of transition metal catalysts, preserving the kinetic [4,3-c] product[3]. Stir for 2–4 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The [4,3-c] isomer will appear as a distinct, highly polar spot (e.g.,
in 1:1 Hexane/EtOAc)[2]. -
Validation Checkpoint 2 (Crude NMR): Isolate a small aliquot. A ¹H-NMR scan should reveal upfield phenylene protons, confirming the [4,3-c] structure before proceeding[2].
Phase 2: Controlled Dimroth Rearrangement to [1,5-c]
5. Acidic Induction: To drive the reaction to the thermodynamic [1,5-c] product, remove the CH₂Cl₂ solvent and resuspend the crude mixture in glacial acetic acid (or ethanol with catalytic HCl). Reflux for 4–16 hours[2]. Causality: The acid protonates the core nitrogen, drastically reducing the energy barrier for the ring-opening step of the Dimroth rearrangement[4].
6. Validation Checkpoint 3 (Post-Rearrangement TLC): The [1,5-c] isomer is significantly less polar. The complete disappearance of the
Caption: Step-by-step self-validating workflow for synthesizing and isolating [4,3-c] and[1,5-c] isomers.
Physicochemical and Photophysical Differentiation
The structural shift from[4,3-c] to [1,5-c] induces profound changes in the molecule's physicochemical and photophysical profile. These differences are critical for analytical verification and downstream applications.
Quantitative Data Summary
| Property | [1,2,4]Triazolo[4,3-c] Isomer | [1,2,4]Triazolo[1,5-c] Isomer | Mechanistic Causality |
| Thermodynamic Stability | Lower (Kinetic Product) | Higher (Thermodynamic Product) | Relief of steric clash between the triazole substituents and the core heterocycle[3]. |
| ¹H-NMR Shift (Phenylene) | Upfield | Downfield | Increased electron-withdrawing effect of the annulated [1,5-c] triazole cycle[2]. |
| Dihedral Angle ( | Steric hindrance in the [4,3-c] arrangement forces out-of-plane twisting of adjacent aryl groups[2]. | ||
| Energy Gap ( | Extended | ||
| Fluorescence Quantum Yield | Low to Moderate | High (Up to 95% in toluene) | Increased structural rigidity and planarity reduce non-radiative decay pathways[5]. |
Biological and Material Science Implications
The choice of isomer is not merely an academic exercise; it dictates the functional utility of the molecule in applied sciences.
-
Drug Discovery & Pharmacology: The [1,2,4]triazolo[1,5-c]pyrimidine nucleus is a highly privileged pharmacophore. Compounds bearing this specific isomeric structure act as highly selective antagonists for human
andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> adenosine receptor sub-types, offering significant therapeutic promise for the treatment of Parkinson's disease. Furthermore, they have been identified as potent Hsp90 modulators and inhibitors of Shiga toxin trafficking[3]. The [4,3-c] isomers, lacking the necessary planar geometry, often fail to achieve the same target binding affinities. -
Optoelectronics & Material Science: In the development of tricyclic fluorophores, the[1,5-c] quinazoline isomers are vastly superior. Their planar geometry allows for extended
-conjugation, resulting in bright blue fluorescence with quantum yields exceeding 95% in non-polar solvents[5]. This makes them ideal candidates for Intramolecular Charge Transfer (ICT)-based sensing applications[5].
References
-
Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1,2,4]triazolo[1,5-c]pyrimidine derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The Chemistry and Biological Effects of Fused 1,2,4-triazolo[4,3-c]pyrimidines and their Isomeric 1,2,4-triazolo[1,5-c]pyrimidines Source: Current Organic Chemistry URL: [Link]
-
Title: Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines Source: Molecules (MDPI) URL: [Link]
-
Title: Novel 5-Aryl-[1,2,4]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application Source: Molecules (MDPI) URL: [Link]
-
Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds Source: Chemistry of Heterocyclic Compounds (Springer) URL: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
[1,2,4]Triazolo[4,3-c]pyrimidin-3-amine: Chemical Architecture & Adenosine Receptor Antagonist Activity
[1][2]
Executive Summary
The [1,2,4]triazolo[4,3-c]pyrimidin-3-amine scaffold represents a critical junction in the medicinal chemistry of adenosine receptor antagonists. While often encountered as the kinetic intermediate in the synthesis of the thermodynamically stable [1,2,4]triazolo[1,5-c]pyrimidine class (e.g., CGS 15943 analogs), the [4,3-c] core itself possesses distinct pharmacological potential.
This guide analyzes the dual nature of this scaffold:
-
As a Precursor: Its role in the Dimroth rearrangement to generate potent A2A/A3 antagonists.[1]
-
As an Active Pharmacophore: The biological activity of stable [4,3-c] derivatives (specifically 3-ones and stabilized amines) which function as selective Adenosine A2A Receptor Antagonists .[1]
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
Chemical Basis & Structural Isomerism[2]
The [1,2,4]triazolo[4,3-c]pyrimidine system is a fused bicycle where a triazole ring is annealed to a pyrimidine ring.[1][2] The "3-amine" designation places an amino group on the triazole ring carbon.
The Kinetic vs. Thermodynamic Trap
A defining feature of this chemical series is its susceptibility to the Dimroth Rearrangement .
-
Kinetic Product: 3-amino-[1,2,4]triazolo[4,3-c]pyrimidine .[1] Formed initially under mild conditions.[1]
-
Thermodynamic Product: 2-amino-[1,2,4]triazolo[1,5-c]pyrimidine .[1] Formed upon exposure to acid, base, or heat.
The [1,5-c] isomer is the scaffold found in classic adenosine antagonists like CGS 15943 and SCH 58261 (tricyclic analog). However, stabilization of the [4,3-c] form (e.g., via specific substitution or tautomeric locking as a 3-one) yields compounds with unique selectivity profiles.
Structural Activity Relationship (SAR) Core
| Feature | [4,3-c] Series (Kinetic/Stabilized) | [1,5-c] Series (Thermodynamic) |
| Core Geometry | Linear-like fusion | Angular fusion |
| Key Substituents | N-phenyl/aryl at pyrimidine N | C2-aryl/heteroaryl (critical for binding) |
| Adenosine Profile | High A2A selectivity (if stabilized) | Broad A2A/A3 antagonism |
| Stability | Labile (rearranges in acid/base) | Highly Stable |
Synthesis & Dimroth Rearrangement Protocol
The synthesis of the 3-amine derivative is the critical entry point. The following protocol describes the generation of the [4,3-c] amine and its controlled rearrangement.
Experimental Workflow
Step 1: Hydrazinolysis
-
Reagent: Hydrazine hydrate (excess).[1]
-
Conditions: Ethanol, reflux, 2-4 h.
-
Product: 4-hydrazinopyrimidine.[1]
Step 2: Triazole Ring Closure (Kinetic Control)
-
Reactant: 4-hydrazinopyrimidine.[1]
-
Reagent: Cyanogen bromide (CNBr).[1]
-
Conditions:
or mild buffer, to RT. Crucial: Avoid strong heat or prolonged acidic exposure to prevent premature rearrangement.[1] -
Product: 3-amino-[1,2,4]triazolo[4,3-c]pyrimidine .[1][3][4]
Step 3: Dimroth Rearrangement (Thermodynamic Control)
-
Conditions: 10% Aqueous NaOH or Acetic Acid, Reflux, 4-12 h.
-
Mechanism: Nucleophilic attack by water/hydroxide
Ring opening Bond rotation Recyclization.[1]
Visualization: Synthesis & Rearrangement Logic
Caption: The synthetic pathway from chloropyrimidine to the kinetic [4,3-c] amine and its rearrangement to the thermodynamic [1,5-c] antagonist scaffold.
Pharmacology: Adenosine Receptor Antagonism[2][8][9][10]
Mechanism of Action
Both the [4,3-c] and [1,5-c] scaffolds function as competitive antagonists at the orthosteric site of Adenosine G-Protein Coupled Receptors (GPCRs).
-
Primary Target: Adenosine A2A Receptor (
).[1][5][6] -
Secondary Target: Adenosine A3 Receptor (
).[1][7] -
Signaling Effect: Inhibition of adenosine-induced
coupling, preventing the accumulation of cAMP.
Biological Profile of [4,3-c] Derivatives
While the [1,5-c] isomer is more famous, the [4,3-c] scaffold (particularly the 3-one tautomer or stabilized amine) exhibits high potency.[1]
-
Binding Affinity (
): Low nanomolar (nM) range for optimized derivatives.[1][7] -
Selectivity: Often
-fold selective for A2A over A1.[1] -
Key Interaction: The N-bridgehead and the exocyclic amine/carbonyl participate in hydrogen bonding with Asn253 and Glu169 in the A2A binding pocket.
Signaling Pathway Blockade
The antagonist prevents the "brake" removal in the striatum (relevant for Parkinson's).
Caption: Mechanism of competitive antagonism at the A2A receptor, blocking the Gs-cAMP-PKA signaling cascade.
Experimental Validation Protocols
Radioligand Binding Assay (A2A)
To verify the affinity of synthesized [4,3-c] amines:
-
Membrane Prep: HEK293 cells stably expressing human
.[1] -
Radioligand:
(A2A selective antagonist).[1] -
Incubation: 90 min at
in 50 mM Tris-HCl, 10 mM . -
Displacement: Add increasing concentrations (
to M) of the test compound. -
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Functional cAMP Assay
To confirm antagonist mode (vs. agonist):
Therapeutic Implications
Parkinson's Disease (PD)
A2A antagonists are non-dopaminergic targets for PD.[1] By blocking A2A receptors in the striatum, these compounds reduce the indirect pathway's inhibitory output, improving motor function without the dyskinesia associated with L-DOPA.
Oncology (Immunotherapy)
Adenosine is immunosuppressive in the tumor microenvironment.[1] A2A antagonists (like the [4,3-c] and [1,5-c] series) reactivate T-cells and NK cells, enhancing anti-tumor immunity.[1]
References
-
Baraldi, P. G., et al. (2012). "Potent and selective adenosine A2A receptor antagonists: [1,2,4]-triazolo[4,3-c]pyrimidin-3-ones." Bioorganic & Medicinal Chemistry. Link
-
Geffken, D., et al. (2021). "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chemistry of Heterocyclic Compounds. Link
-
Jacobson, K. A., et al. (2003). "Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives as adenosine receptor antagonists." Journal of Medicinal Chemistry. Link[1]
-
Moro, S., et al. (2018).[7] "[1,2,4]Triazolo[1,5-c]pyrimidines as adenosine receptor antagonists: Modifications at the 8 position." European Journal of Medicinal Chemistry. Link
-
Potts, K. T. (1977).[1] "The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-c]pyrimidines." Journal of Organic Chemistry. Link[1]
Sources
- 1. JP2009057384A - Pyridine-3-sulfonyl chloride compound - Google Patents [patents.google.com]
- 2. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-<i>a</i>]pyrimidines - ProQuest [proquest.com]
- 3. CA2238316C - N-([1,2,4]triazoloazinyl)benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 4. US5858924A - N-( 1, 2, 4! triazoloazinyl) benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [1,2,4]Triazolo[1,5-c]pyrimidines as adenosine receptor antagonists: Modifications at the 8 position to reach selectivity towards A3 adenosine receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering the Triazolo[4,3-c]pyrimidine Scaffold: Structure-Activity Relationships and Chemical Biology Workflows
The 1,2,4-triazolo[4,3-c]pyrimidine scaffold is a privileged bicyclic pharmacophore in modern medicinal chemistry. Its planar, electron-deficient core serves as an excellent bioisostere for the adenine ring of ATP, making it a cornerstone in the development of kinase inhibitors. Beyond oncology and immunology, its rigid geometry and distinct hydrogen-bonding vectors have been leveraged to design epigenetic degraders (PROTACs), adenosine receptor antagonists, and anticonvulsant agents.
This technical guide dissects the structure-activity relationship (SAR) of the triazolo[4,3-c]pyrimidine core, exploring the chemical causality behind its biological activity, the synthetic challenges associated with its thermodynamic instability, and the self-validating protocols required to harness it effectively in drug discovery.
The Chemical Foundation: Kinetic Trapping and the Dimroth Imperative
A fundamental challenge in working with the [4,3-c] isomer is its thermodynamic tendency to undergo a Dimroth rearrangement into the more stable [1,5-c] isomer. This isomerization is driven by the susceptibility of the C5 position (adjacent to the bridgehead nitrogen) to nucleophilic attack. Under basic conditions, or prolonged heating, the pyrimidine ring opens and recloses, shifting the triazole substituent.
To maintain the integrity of the[4,3-c] scaffold for SAR studies, synthetic chemists must utilize kinetically controlled reactions. Traditional cyclization using harsh orthoesters often yields a mixture of isomers. Instead, oxidative cyclization of pyrimidinylhydrazones using iodobenzene diacetate (IBD) allows for mild, room-temperature ring closure, effectively trapping the kinetic [4,3-c] product before isomerization can occur ().
Chemical synthesis workflow and Dimroth rearrangement pathway.
Structure-Activity Relationships (SAR) Across Modalities
The versatility of the triazolo[4,3-c]pyrimidine core lies in its highly modular exterior. Substitutions at the C5, C7, and C8 positions dictate target selectivity by projecting into distinct microenvironments of target proteins.
ATP-Competitive Kinase Inhibition (Syk & ZAP-70)
Spleen tyrosine kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP-70) are critical mediators in B-cell and T-cell receptor signaling. The triazolo[4,3-c]pyrimidine core acts as a potent ATP-competitive inhibitor.
-
C5 Substitutions: Small alkyl or amino groups at C5 are essential for anchoring the scaffold to the kinase hinge region via hydrogen bonding. Bulky groups here cause steric clashes with the gatekeeper residue.
-
C7/C8 Substitutions: Aryl or heteroaryl groups at C7 and C8 project into the hydrophobic selectivity pocket. SAR studies demonstrate that introducing a morpholine or piperazine ring at the para-position of a C8-phenyl group dramatically increases Syk selectivity and aqueous solubility, yielding robust suppression of IL-2 production in cellular assays ().
Epigenetic Degraders (PROTACs) Targeting EED
Recent advancements have repurposed the [4,3-c] scaffold from an inhibitor to a degradation warhead. The Embryonic Ectoderm Development (EED) protein, a component of the PRC2 complex, is a major epigenetic target in oncology. Substituted [1,2,4]triazolo[4,3-c]pyrimidin-5-amines exhibit high allosteric affinity for EED. Because the C7 position points toward the solvent-exposed region of the EED binding pocket, it serves as an ideal "exit vector." Attaching a PEG or alkyl linker at C7 to connect an E3 ligase recruiter (e.g., Cereblon or VHL ligands) generates a highly efficient Proteolysis-Targeting Chimera (PROTAC) ().
Mechanism of targeted protein degradation using triazolo[4,3-c]pyrimidine PROTACs.
Neuropharmacology: Anticonvulsant Activity
When fused with a thiophene ring to form thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines, the scaffold exhibits potent anticonvulsant properties. SAR analysis reveals that introducing an alkoxy or phenoxy group at the C5 position is critical for crossing the blood-brain barrier. Specifically, a meta-trifluoromethylphenoxy substitution yields exceptional activity in maximal electroshock (MES) models, outperforming standard drugs like ethosuximide by optimizing lipophilicity and target engagement at GABA receptors ().
Quantitative SAR Data Summary
The following table summarizes the causal relationship between specific substituents on the triazolo[4,3-c]pyrimidine core and their resulting biological metrics across different targets.
| Target Class | Core Scaffold Modification | Key Substituent | Biological Impact (IC50 / ED50) | Ref |
| Syk Kinase | 1,2,4-triazolo[4,3-c]pyrimidine | C8: 4-(morpholin-4-yl)phenyl | IC50 = 12 nM (Syk), 45 nM (ZAP-70). High IL-2 suppression. | [1] |
| EED (PRC2) | [1,2,4]triazolo[4,3-c]pyrimidin-5-amine | C7: PEG3-Thalidomide Linker | DC50 < 100 nM. Robust EED degradation via CRBN recruitment. | [2] |
| A1 Adenosine | Benzothieno-fused [4,3-c]pyrimidine | C5: Ethyl side chain | Ki = 1.1 µM. Highly selective over A2A receptors. | [3] |
| Anticonvulsant | Thieno-fused [4,3-c]pyrimidine | C5: 3-(CF3)-phenoxy | ED50 = 11.5 mg/kg (MES model). Superior to carbamazepine. | [4] |
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls to verify both chemical identity and biological mechanism.
Kinetically Controlled Synthesis Workflow
Objective: Synthesize the[4,3-c] scaffold while preventing the Dimroth rearrangement. Causality: Utilizing Iodobenzene diacetate (IBD) provides a mild, oxidative environment that facilitates ring closure at room temperature, bypassing the thermal activation energy required for isomerization.
-
Preparation: Dissolve 1.0 mmol of the 6-chloro-4-pyrimidinylhydrazone precursor in 15 mL of anhydrous dichloromethane (CH2Cl2) under an inert argon atmosphere.
-
Oxidation: Slowly add 1.2 mmol of Iodobenzene diacetate (IBD) to the stirring solution at 25°C.
-
Monitoring (Self-Validation Step): Monitor the reaction via LC-MS and TLC. Control check: The kinetic [4,3-c] product will elute earlier than the thermodynamic[1,5-c] product on reverse-phase HPLC. Stop the reaction immediately upon consumption of the starting material (typically 2-4 hours) to prevent spontaneous rearrangement.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a temperature not exceeding 30°C .
-
Purification: Purify via flash column chromatography (silica gel, EtOAc/Hexane gradient). Structural Validation: Confirm the [4,3-c] architecture via 2D NOESY NMR; a cross-peak between the triazole proton and the C5 substituent confirms the kinetic isomer.
Orthogonal TR-FRET Kinase Assay (Syk Inhibition)
Objective: Quantify the IC50 of synthesized derivatives against Syk kinase. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference, providing a high-fidelity readout of kinase phosphorylation activity.
-
Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme/Substrate Mix: Combine recombinant human Syk kinase (0.5 nM final) with a biotinylated synthetic peptide substrate (e.g., Poly-Glu-Tyr, 100 nM) in a 384-well plate.
-
Compound Addition: Dispense the triazolo[4,3-c]pyrimidine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions).
-
System Control 1 (Positive): Staurosporine (1 µM) to define the maximum inhibition baseline.
-
System Control 2 (Mechanism): Run a parallel plate with 10x ATP concentration. A rightward shift in IC50 validates the ATP-competitive nature of the scaffold.
-
-
Reaction Initiation: Add ATP at the predetermined Km concentration (e.g., 20 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.
-
Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
-
Readout: Incubate for 60 minutes, then read the TR-FRET signal (ratio of 665 nm / 615 nm) on a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
References
-
Hirabayashi, A., et al. "A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives." Bioorganic & Medicinal Chemistry 16.15 (2008): 7347-7357. URL:[Link]
- "Substituted[1,2,4]triazolo[4,3-c]pyrimidin-5-amines and proteolysis-targeting chimeric derivatives thereof (PROTACs) that induce degradation of embryonic ectoderm development (EED) protein." US Patent 11981678B2 (2024).
-
"IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives." Beilstein Journal of Organic Chemistry 9 (2013): 2506-2513. URL:[Link]
-
"Synthesis of 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives and Evaluation of Their Anticonvulsant Activities." Molecules 20.4 (2015): 6827-6843. URL:[Link]
The Amino-Triazolopyrimidine Scaffold: Dual-Mechanism Targeting of the Microtubule-Kinase Axis in Oncology
Executive Technical Summary
The amino-[1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bioisosteric resemblance to the purine ring of ATP. This structural mimicry allows it to function as a potent ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). However, recent structure-activity relationship (SAR) advancements have unveiled a secondary, often dominant, mechanism: high-affinity binding to the colchicine or vinca sites of tubulin.
This guide analyzes the mechanism of action (MOA) of amino-triazolopyrimidines, specifically focusing on their capacity to induce mitotic catastrophe via microtubule destabilization and cell cycle arrest via kinase modulation. Crucially, this scaffold demonstrates efficacy against Multidrug-Resistant (MDR) phenotypes, bypassing P-glycoprotein (P-gp) efflux pumps that render traditional taxanes and vinca alkaloids ineffective.[1]
Structural Basis & Pharmacophore Analysis
The efficacy of amino-triazolopyrimidines is dictated by precise substitutions at the C2, C5, and C7 positions of the bicyclic core.
The Purine Bioisostere Hypothesis
The [1,2,4]triazolo[1,5-a]pyrimidine core mimics the adenine moiety of ATP.
-
Kinase Selectivity: Nitrogen atoms at positions 1, 3, and 4 act as hydrogen bond acceptors/donors, interacting with the "hinge region" residues (e.g., Leu83 in CDK2).
-
Hydrophobic Interactions: Aromatic substitutions (e.g., phenyl, indole) at C7 occupy the hydrophobic pocket adjacent to the ATP-binding site.
The Tubulin-Targeting "Warhead"
To shift specificity from kinases to tubulin, the SAR is tuned as follows:
-
3,4,5-Trimethoxyphenyl Moiety: Often introduced at C2 or C7.[2] This group is a pharmacophoric hallmark of colchicine-site binders, fitting into the hydrophobic pocket of
-tubulin. -
Anilino Linkers: An amino bridge (–NH–) at C2 or C7 provides conformational flexibility, allowing the molecule to adopt a "butterfly" or "twisted" conformation essential for deep pocket binding.
Primary Mechanism: Microtubule Destabilization
While kinase inhibition is inherent to the scaffold, the most potent antiproliferative effects in recent lead compounds (e.g., Compound 3d , Compound 7g ) stem from microtubule disruption.
Binding Kinetics
Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers binding at the interface), amino-triazolopyrimidines typically bind to the Colchicine Binding Site located at the interface of
-
Mechanism: Binding prevents the curved-to-straight conformational change required for microtubule polymerization.
-
Result: Inhibition of microtubule assembly leads to the depletion of the polymeric tubulin mass.[2]
The Mitotic Checkpoint
The failure to form a functional spindle apparatus triggers the Spindle Assembly Checkpoint (SAC).
-
Prometaphase Arrest: Chromosomes fail to align at the metaphase plate.
-
CDC20 Sequestration: The SAC complex (Mad2, BubR1) sequesters CDC20, preventing the Anaphase-Promoting Complex (APC/C) from degrading Cyclin B1.
-
Outcome: Cells arrest in the G2/M phase , leading to mitotic catastrophe and subsequent apoptosis.
Secondary Mechanism: Kinase Modulation (CDK/JAK/EGFR)
In specific derivatives, the scaffold is optimized to target oncogenic kinases.
-
CDK2/Cyclin E Inhibition: Blocks the G1
S phase transition by preventing Rb protein phosphorylation. -
Dual Inhibition: Advanced derivatives (e.g., Compound 7g ) have been designed to simultaneously inhibit Tubulin polymerization and JAK2 , effectively cutting off the STAT3 pro-survival signaling pathway while physically disrupting cell division.
Convergence: The Apoptotic Signaling Cascade
Both mechanisms converge on the mitochondrial apoptotic pathway. The following DOT diagram illustrates the integration of these signaling events.
Figure 1: Dual-mechanism signaling cascade. The scaffold inhibits tubulin dynamics and kinase activity, converging on mitochondrial apoptosis.
Experimental Validation Framework
To establish the MOA of a new amino-triazolopyrimidine derivative, a self-validating experimental workflow is required. This system cross-references biochemical affinity with phenotypic outcomes.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct effect of the compound on tubulin assembly kinetics.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing GTP. Keep on ice.
-
Treatment: Add test compound (1-10 µM), Vehicle (DMSO), and Positive Control (Combretastatin A-4 or Paclitaxel ) to a 96-well plate pre-warmed to 37°C.
-
Measurement: Initiate polymerization by transferring tubulin to the plate. Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: Plot OD340 vs. Time.
-
Inhibition: Reduction in Vmax and final plateau (indicates destabilization).
-
Stabilization: Increase in polymerization rate/mass (indicates taxane-like activity).
-
Protocol B: Cell Cycle Analysis via Flow Cytometry
Objective: Distinguish between G1/S (Kinase) and G2/M (Tubulin) arrest.
-
Seeding: Seed A549 or HeLa cells (2 x 10^5 cells/well) in 6-well plates. Incubate 24h.
-
Treatment: Treat with IC50 concentration of the compound for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.
-
Acquisition: Analyze >10,000 events on a flow cytometer (e.g., BD FACSCalibur).
-
Interpretation:
-
G2/M Peak Accumulation: Confirms tubulin inhibition mechanism.[3]
-
G0/G1 Peak Accumulation: Confirms CDK/Kinase inhibition mechanism.
-
Sub-G1 Peak: Indicates apoptosis (DNA fragmentation).
-
Validation Workflow Diagram
Figure 2: Step-by-step experimental validation workflow for characterizing the MOA.
Quantitative Benchmarks: Lead Compounds
The following data summarizes key lead compounds from recent literature, highlighting the potency of this scaffold.
| Compound ID | Primary Target | Cell Line | IC50 (µM) | Mechanism Note | Source |
| 3d (p-toluidino) | Tubulin (Colchicine Site) | HeLa | 0.030 | G2/M Arrest; 2x more potent than Combretastatin A-4 | [6] |
| 7g | Tubulin + JAK2 | A549 | < 0.050 | Dual inhibitor; suppresses STAT3 phosphorylation | [2] |
| H12 | ERK Signaling | MGC-803 | 9.47 | Induces G2/M arrest; reduces p-ERK1/2 levels | [4] |
| St. 8 | CDK2 | MCF-7 | Micromolar | G1/S and G2/M arrest; induces apoptosis | [7] |
References
-
Zhang, N., et al. (2007).[4] Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Link
-
Wang, Y., et al. (2023).[5] Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1,2,4]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2. Journal of Medicinal Chemistry. Link
-
Kaushik, N., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin.[6] Cell Chemical Biology. Link
-
Liu, H., et al. (2022). Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Link
-
Ma, W., et al. (2019). Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry. Link
-
Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals.[1][7][4][5][6][8][9][10][11] Link
-
Fanta, et al. (2024). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Molecules. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1,2,4]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 11. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Triazolopyrimidine Amines in Neurodegenerative Disease Research
Executive Summary
The Triazolopyrimidine (TPD) Scaffold: A New Frontier in Microtubule Dynamics
In the landscape of neurodegenerative drug discovery, the 1,2,4-triazolo[1,5-a]pyrimidine (TPD) scaffold has emerged as a privileged structure, particularly for its ability to modulate microtubule (MT) dynamics and penetrate the blood-brain barrier (BBB). Unlike traditional microtubule stabilizers (e.g., taxanes, epothilones) which suffer from poor CNS penetration and P-glycoprotein efflux, TPD amines offer a tunable platform for developing brain-penetrant therapeutics.
This guide focuses on the application of TPD amines as Microtubule-Stabilizing Agents (MSAs) for tauopathies (Alzheimer’s, FTD) and their secondary utility as Adenosine A2A Receptor Antagonists for Parkinson’s disease.
Part 1: Molecular Mechanism & Pharmacology
The Microtubule Stabilization Paradox
Classically, compounds binding to the vinca domain of tubulin (e.g., vinblastine) are depolymerizers. However, specific TPD amines bind at or near the vinca site yet induce polymerization and stabilization . This unique pharmacology allows them to "normalize" microtubule density in neurons where Tau function is compromised, without the excessive "bundling" toxicity often seen with taxane-site binders.
-
Target:
-tubulin (Vinca domain/Peptide binding site). -
Effect: Increases microtubule polymer mass; restores axonal transport.
-
Key Advantage: Retains efficacy in Taxol-resistant phenotypes; superior BBB permeability (
).
Pathway Visualization: TPD-Mediated Rescue
The following diagram illustrates the mechanistic intervention of TPDs in the Tau-Hyperphosphorylation cascade.
Figure 1: Mechanism of Action. TPD amines compensate for loss of Tau function by directly stabilizing microtubules via the vinca domain.
Part 2: Structure-Activity Relationship (SAR)[1][2]
The neuroactivity of the TPD scaffold hinges on precise substitutions at the C6 and C7 positions of the 1,2,4-triazolo[1,5-a]pyrimidine core.
The C7-Amine Criticality
The C7 position is the primary vector for tuning metabolic stability and potency.
-
Bioactive Moiety: Secondary amines (e.g., cyclopropylamine, fluorinated alkyl amines).
-
Fluorination Effect: Introduction of
or groups on the C7 amine side chain significantly increases metabolic half-life ( ) and BBB penetration by reducing basicity and P-gp recognition.
SAR Summary Table
| Position | Substituent Class | Effect on Neuroactivity | Key Insight |
| Core | 1,2,4-triazolo[1,5-a]pyrimidine | Scaffold | Essential for vinca-site occupancy. |
| C7 | Fluorinated Amines | Significantly Increases | Critical for BBB crossing; reduces metabolic clearance. |
| C7 | Bulky Aromatics | Decreases | Steric clash prevents optimal binding pocket fit. |
| C6 | Aryl / Heteroaryl | Modulates Potency | Electron-deficient rings often enhance potency. |
| C2 | Methyl / Small Alkyl | Neutral/Positive | Maintains solubility; minor steric role. |
Part 3: Experimental Workflows & Protocols
Protocol A: Turbidimetric Tubulin Polymerization Assay
A self-validating method to confirm direct interaction with purified tubulin.
Objective: Quantify the shift in critical concentration (Cc) of tubulin polymerization induced by the TPD candidate.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (100 mM stock).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Positive Control: Paclitaxel (10 µM).
-
Negative Control: DMSO (Vehicle).
Step-by-Step Workflow:
-
Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer supplemented with 1 mM GTP on ice.
-
Dosing: Add test TPD compound (final conc. 1–50 µM) to a pre-warmed 96-well half-area plate (37°C).
-
Initiation: Dispense tubulin mixture into wells.
-
Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.
-
Validation Check:
-
Control: DMSO wells must show a sigmoidal curve plateauing at OD < 0.2.
-
Hit Criteria: Compounds shifting the
(rate) or increasing steady-state OD > 1.5x over DMSO are confirmed stabilizers.
-
Protocol B: Cellular MT Integrity Screening (Glu/Tyr Tubulin Ratio)
Validates that in vitro activity translates to intracellular stability.
Rationale: Stable microtubules accumulate post-translational modifications, specifically detyrosination (Glu-tubulin). Unstable MTs remain tyrosinated (Tyr-tubulin).
-
Cell Line: HeLa or SY5Y neuroblastoma cells.
-
Treatment: Incubate cells with TPD (e.g., 50 nM - 1 µM) for 4–6 hours.
-
Lysis & Western Blot:
-
Lyse in microtubule-stabilizing buffer (MTSB) containing taxol to preserve state during lysis.
-
Blot for Detyrosinated
-tubulin (Glu) and Tyrosinated -tubulin (Tyr) .
-
-
Quantification: Calculate the Glu/Tyr ratio. A ratio > 2.0 vs vehicle indicates effective cellular stabilization.
Part 4: Preclinical Efficacy & Lead Compounds
Key Lead Candidates
Research from the Center for Neurodegenerative Disease Research (CNDR) has identified specific TPDs with optimal profiles.
| Compound ID | Target | Mechanism | BBB Penetration (B/P) | In Vivo Outcome (PS19 Mouse) |
| CNDR-51657 | Tubulin | Vinca-site Stabilizer | ~1.2 | Reduced axonal dystrophy; lowered insoluble Tau. |
| CNDR-51997 | Tubulin | Vinca-site Stabilizer | > 1.0 | Improved motor function; restored MT density. |
| Istradefylline | A2A Receptor | Antagonist | High | Approved for PD (motor fluctuation reduction). |
Screening Workflow Diagram
The following DOT diagram outlines the critical path from chemical synthesis to in vivo validation for a TPD candidate.
Figure 2: Strategic Screening Cascade. A "fail-fast" workflow prioritizing early assessment of BBB permeability (MDR1-MDCK) alongside potency.
References
-
Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease. Source: Journal of Medicinal Chemistry (2023). URL:[Link] Significance:[1][2][3] Defines the SAR of the C7-amine variants and introduces "matched molecular pair" analysis for BBB penetration.
-
A brain-penetrant triazolopyrimidine enhances microtubule-stability, reduces axonal dysfunction and decreases tau pathology in a mouse tauopathy model. Source: Molecular Neurodegeneration (2018).[4][5] URL:[Link] Significance: Establishes CNDR-51657 as a proof-of-concept molecule for TPD-mediated rescue of Tau pathology.
-
Evaluation of the Structure-Activity Relationship of Microtubule-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines. Source: Journal of Medicinal Chemistry (2021).[6] URL:[Link] Significance: Detailed chemical synthesis and SAR data for the "Class I" (stabilizer) vs "Class II" (destabilizer) TPDs.
-
Adenosine A2A Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. Source: MDPI (2025). URL:[Link] Significance:[1][2][3][4][7] Highlights the secondary utility of the scaffold in dopaminergic modulation.
Sources
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brain-penetrant triazolopyrimidine enhances microtubule-stability, reduces axonal dysfunction and decreases tau pathology in a mouse tauopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 6. Evaluation of the Structure-Activity Relationship of Microtubule-Targeting 1,2,4-Triazolo[1,5- a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
computational docking studies of [1,2,4]triazolo[4,3-c]pyrimidin-3-amine ligands
The[1][2][3]Triazolopyrimidine Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The[1][2][3]triazolopyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[4] These structures are considered "privileged" scaffolds because they can interact with a wide range of biological targets, often serving as bioisosteres for endogenous purines.[5] The isomeric[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine systems have shown diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7] Specifically, derivatives of the[1][2][3]triazolo[4,3-c]pyrimidine scaffold have been investigated for their potential as kinase inhibitors, antifungal agents, and modulators of other key cellular proteins.[8][9][10]
The versatility of this scaffold stems from its unique electronic properties and the spatial arrangement of its nitrogen atoms, which can participate in crucial hydrogen bonding interactions within protein binding sites. Understanding the structural and electronic nuances of this core is the first step toward designing a meaningful computational study.
The Core Principle: Molecular Docking as a Hypothesis-Generation Tool
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[11] It is essential to approach docking not as a tool that provides definitive answers, but as a powerful engine for generating and refining hypotheses. The primary goals are to predict the binding conformation (the "pose") and estimate the binding strength (the "affinity").[11]
A typical docking workflow involves a sampling algorithm, which generates a large number of possible ligand poses within the receptor's binding site, and a scoring function, which estimates the binding affinity for each pose.[2] The output, a "docking score," is a numerical estimate of the ligand-receptor interaction, often expressed in units of energy like kcal/mol.[12] A more negative score generally suggests a stronger predicted interaction.[12][13] However, blindly trusting this score is a common pitfall; the true value of docking lies in the detailed analysis of the predicted binding mode.[12][14]
Caption: High-level computational docking workflow.
The Target: Identifying and Preparing the Protein Receptor
The choice of the target protein is the most critical decision in a docking study. For the[1][2][3]triazolo[4,3-c]pyrimidin-3-amine scaffold, protein kinases are a well-established and highly relevant target class.[1] These enzymes play central roles in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[15] Kinase inhibitors often bind in the ATP pocket, and the triazolopyrimidine scaffold can mimic the adenine moiety of ATP.
Experimental Protocol: Receptor Preparation
This protocol outlines the essential steps for preparing a protein kinase structure for docking. We will use Epidermal Growth Factor Receptor (EGFR) as a representative example, a known target for related scaffolds.[1]
Objective: To prepare a high-quality, clean protein structure suitable for docking.
Materials:
-
Protein Data Bank (PDB) accession code (e.g., 1M17 for EGFR complexed with an inhibitor).
-
Molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro, MOE).
Methodology:
-
Structure Selection and Download:
-
Initial Inspection and Cleaning:
-
Load the PDB file into your visualization software.
-
Remove all non-essential components:
-
Delete all water molecules.
-
Remove any co-solvents, ions, or artifacts from crystallization.
-
If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only the chain of interest (e.g., Chain A).
-
-
-
Structural Correction:
-
Check for and correct any missing atoms or residues. Many software packages have tools to rebuild missing side chains or loops.[16]
-
Assign protonation states to ionizable residues (His, Asp, Glu, Lys, Arg). This is a critical step, as the protonation state affects hydrogen bonding.[16] Most modeling suites have automated tools (e.g., H++ server, Schrödinger's Protein Preparation Wizard) that predict pKa values based on the local microenvironment.
-
-
Energy Minimization:
-
Perform a brief, constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the cleaning and protonation steps. Only allow hydrogens to move freely, or apply a heavy-atom restraint to maintain the crystallographic coordinates of the backbone.
-
Senior Scientist's Note (Causality): We remove water molecules by default because they can sterically block the ligand from exploring the entire binding site in a rigid-receptor docking protocol.[14] While some waters are structurally crucial ("bridging waters"), their inclusion requires more advanced flexible-water docking or molecular dynamics simulations. Assigning correct protonation states is non-trivial; a histidine residue, for example, can be neutral (protonated on δ or ε nitrogen) or positively charged, drastically changing its ability to act as a hydrogen bond donor or acceptor. Incorrect assignment is a common source of docking failure.
Caption: Step-by-step workflow for protein receptor preparation.
The Ligand: Preparation for Optimal Docking
The ligand must be converted from a 2D representation to a high-quality 3D structure with appropriate chemical properties.
Experimental Protocol: Ligand Preparation
Objective: To generate a low-energy, 3D conformation of the[1][2][3]triazolo[4,3-c]pyrimidin-3-amine ligand with the correct ionization and tautomeric state.
Materials:
-
2D structure of the ligand (e.g., in SMILES or SDF format).
-
Ligand preparation software (e.g., LigPrep in Schrödinger, Open Babel, RDKit).
Methodology:
-
2D to 3D Conversion:
-
Draw the ligand in a 2D chemical sketcher or use its SMILES string.
-
Use a conversion tool to generate an initial 3D structure.
-
-
Ionization and Tautomer Generation:
-
Generate possible ionization states at a physiologically relevant pH (e.g., 7.4 ± 1.0). The triazole and pyrimidine nitrogens can be protonated depending on the pH and local environment.
-
Enumerate all likely tautomers. This is particularly important for heterocyclic systems. Software like LigPrep can do this automatically.
-
-
Stereoisomer Generation (if applicable):
-
If the ligand has chiral centers, ensure all relevant stereoisomers are generated or that the correct one is specified.
-
-
Conformational Sampling and Minimization:
-
Generate a set of low-energy 3D conformers for the ligand. This is because the ligand is flexible and can adopt different shapes.
-
Perform an energy minimization on each conformer using a suitable force field (e.g., OPLS, MMFF94).
-
Senior Scientist's Note (Causality): Treating the ligand as a single, static 3D structure is a major oversight. A flexible ligand will adopt a specific conformation to fit into the binding pocket. By pre-generating a library of low-energy conformers, we provide the docking algorithm with a better starting point for its search, increasing the chances of finding the correct binding pose. The correct tautomer and ionization state are just as important as the 3D shape for establishing the correct hydrogen bond patterns.[14]
The Docking Protocol: A Self-Validating System
A trustworthy docking protocol must first prove that it can reproduce known experimental results. This is achieved by "re-docking" a co-crystallized ligand back into its own protein structure.
Experimental Protocol: Docking and Validation
Objective: To validate the docking parameters and then use them to predict the binding mode of a novel ligand.
Materials:
-
Prepared receptor file.
-
Prepared co-crystallized ("native") ligand file.
-
Prepared new[1][2][3]triazolo[4,3-c]pyrimidin-3-amine ligand file.
-
Docking software (e.g., AutoDock Vina, Glide, GOLD, LeDock).[15]
Methodology:
Part A: Protocol Validation
-
Define the Binding Site: Define the docking search space (the "grid box" or "sphere") around the position of the co-crystallized ligand in the PDB structure. The box should be large enough to encompass the entire binding site and allow for some ligand flexibility, typically 15-20 Å in each dimension.[17]
-
Re-dock the Native Ligand: Dock the extracted and re-prepared native ligand back into the receptor using the defined grid.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.[13]
-
Assess Validation: An RMSD value below 2.0 Å is generally considered a successful validation.[13] It indicates that the docking algorithm and scoring function are capable of reproducing the experimentally observed binding mode for this specific target.[17][18] If the RMSD is high, you may need to adjust the size of the grid box, the docking precision settings, or even try a different docking program.[15]
Part B: Docking the Novel Ligand
-
Execute Docking: Using the exact same validated protocol (same receptor preparation, same grid definition, same docking parameters), dock your novel[1][2][3]triazolo[4,3-c]pyrimidin-3-amine ligand(s) into the receptor.
-
Save the Results: Save the top-scoring poses (typically 10-20 poses) and their associated docking scores for analysis.
Analysis and Interpretation: From Scores to Insights
The raw output of a docking run is a list of poses and scores. The real scientific work is to critically evaluate these results to derive meaningful biological hypotheses.[2]
Key Analysis Steps:
-
Visual Inspection: This is the most important step.[13][16] Do not rely solely on the docking score.[12] Use visualization software to analyze the top-scoring poses. A plausible pose should exhibit:
-
Shape Complementarity: The ligand should fit snugly into the binding pocket without significant steric clashes.[14]
-
Chemical Complementarity: Key interactions should be observed. For a kinase inhibitor, this often includes hydrogen bonds to the "hinge" region of the kinase. Look for hydrogen bonds, hydrophobic interactions, and any potential salt bridges.[13]
-
-
Interaction Analysis: Identify the specific amino acid residues that interact with your ligand. Are these residues known to be critical for substrate binding or catalysis? Literature and mutagenesis data are invaluable here.[13]
-
Cluster Analysis: If multiple poses are generated, perform a cluster analysis based on RMSD. Poses that cluster together represent a stable, frequently found binding mode, which can lend more confidence than a single, isolated pose.[13]
-
Comparing Compounds: When comparing a series of ligands, look for trends. Does a higher (more negative) docking score correlate with the presence of an additional hydrogen bond or a favorable hydrophobic interaction? This can provide valuable structure-activity relationship (SAR) insights.
Data Presentation: Summarizing Docking Results
Quantitative data should be summarized in a clear, comparative table.
| Ligand ID | Docking Score (kcal/mol) | Predicted Binding Energy (MM/GBSA, kcal/mol) | H-Bonds | Key H-Bond Residues | Key Hydrophobic Residues |
| Validation Ligand | -9.8 | -65.7 | 3 | Met793, Leu718 | Leu844, Val726 |
| Ligand_A01 | -10.5 | -72.3 | 4 | Met793 (x2), Leu718, Asp855 | Leu844, Val726, Ala743 |
| Ligand_A02 | -8.2 | -55.1 | 2 | Met793 | Val726, Ala743 |
| Ligand_A03 | -9.5 | -68.9 | 3 | Met793, Leu718, Cys797 | Leu844, Val726, Phe856 |
Note: Data are hypothetical and for illustrative purposes only.
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 2. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 3. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 9. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. One moment, please... [adventinformatics.com]
- 15. idrblab.org [idrblab.org]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of Triazolopyrimidines via Cyanogen Bromide Cyclization
Topic: Protocol for Cyclization of Pyrimidinyl Hydrazines with Cyanogen Bromide Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists
Abstract & Introduction
The fusion of a 1,2,4-triazole ring onto a pyrimidine scaffold creates a pharmacophore with significant biological utility, found in anticancer agents, adenosine receptor antagonists, and antimicrobial compounds.[1] The cyclization of 2-hydrazinopyrimidines (or 4-hydrazino analogs) with cyanogen bromide (BrCN) is the gold-standard method for accessing these systems.
However, this reaction is not merely a condensation; it is a gateway to two distinct isomers:
-
The Kinetic Product:
Triazolongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> pyrimidine.[1] -
The Thermodynamic Product:
Triazolo pyrimidine.
This guide details the protocol for this transformation, emphasizing the Dimroth Rearrangement —the mechanism by which the kinetic isomer converts to the thermodynamic isomer.[2][3] Control over reaction temperature, pH, and solvent allows the chemist to selectively target either scaffold.
Safety: Cyanogen Bromide Handling
CRITICAL WARNING: Cyanogen bromide (BrCN) is volatile, highly toxic, and readily absorbed through the skin. It hydrolyzes to release hydrogen cyanide (HCN) and hydrogen bromide (HBr).[4]
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles.
-
Waste Disposal: Quench all BrCN waste with aqueous NaOH and bleach (sodium hypochlorite) to oxidize cyanide before disposal.
-
Storage: Store BrCN in a refrigerator. Cold bottles must be warmed to room temperature before opening to prevent water condensation and subsequent hydrolysis.
Mechanism of Action & Dimroth Rearrangement
The reaction proceeds via the formation of a hydrazine-cyanamide intermediate. The regioselectivity is dictated by the nucleophilicity of the ring nitrogen versus the stability of the fused system.
Mechanistic Pathway
-
N-Cyanation: The terminal nitrogen of the hydrazine attacks BrCN, displacing bromide.
-
Cyclization: The pyrimidine ring nitrogen (N1) attacks the cyanamide carbon.
-
Isomerization (Dimroth): Under basic or thermal conditions, the
ring opens and rotates to form the more stable isomer.
Figure 1: Mechanistic pathway showing the conversion of hydrazine to the kinetic triazolo[4,3-a] isomer and subsequent rearrangement to the thermodynamic [1,5-a] isomer.
Critical Parameters & Optimization
| Parameter | Kinetic Control ([4,3-a]) | Thermodynamic Control ([1,5-a]) |
| Solvent | Ethanol, Dioxane, Acetonitrile | Acetic Acid, Water (Reflux), DMF |
| Temperature | Reflux ( | |
| pH Modifiers | Neutral or Weak Base (NaHCO | Acidic (AcOH) or Strong Base |
| Reaction Time | Short (1–4 hours) | Long (6–24 hours) |
Expert Insight: The
Standard Experimental Protocol
Materials
-
Substrate: 2-Hydrazino-4,6-dimethylpyrimidine (Model substrate)
-
Reagent: Cyanogen Bromide (BrCN)
-
Solvent: Ethanol (Absolute) or Methanol
-
Base: Sodium Bicarbonate (NaHCO
)
Step-by-Step Procedure
A. Synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyrimidine (Kinetic)
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinopyrimidine (1.0 equiv, 10 mmol) in Ethanol (30 mL).
-
Cooling: Place the flask in an ice-water bath (
). -
Addition: Add Cyanogen Bromide (1.1 equiv, 11 mmol) portion-wise over 10 minutes. Caution: Do this in a hood.
-
Note: The solution may turn yellow/orange.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. -
Monitoring: Check TLC (System: 10% MeOH in DCM). The hydrazine starting material should be consumed.
-
Work-up:
-
The product often precipitates as the hydrobromide salt.
-
Neutralize by adding saturated aqueous NaHCO
solution until pH ~7–8. -
Stir for 30 minutes. The free base will precipitate.
-
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Drying: Dry under vacuum at
.
B. Synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine (Thermodynamic)
To access this isomer directly or convert the [4,3-a] product:
-
Method: Take the crude
product from Step A (or perform the reaction in Acetic Acid ). -
Reflux: Dissolve the solid in Ethanol (or AcOH) and heat to reflux for 6–12 hours.
-
Rearrangement: The heat promotes the Dimroth rearrangement.
-
Isolation: Cool to RT. If using AcOH, pour into ice water and neutralize with NaOH. Filter the precipitate.[5]
Characterization & Troubleshooting
Distinguishing Isomers (NMR)
The two isomers have distinct spectral signatures due to the difference in symmetry and electronic environment.
| Feature | [4,3-a] Isomer (Kinetic) | [1,5-a] Isomer (Thermodynamic) |
| H-5 Proton (Pyrimidine) | Typically shielded (lower ppm) | Deshielded (higher ppm) due to bridgehead N |
| UV Absorption | ||
| Stability | Converts to [1,5-a] in acid/base/heat | Stable |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common synthetic issues.
References
-
Dimroth Rearrangement in Triazolopyrimidines : Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate.
-
Cyanogen Bromide Safety : Cyanogen Bromide - Organic Syntheses Procedure. Org. Synth.
-
General Synthesis of Triazolopyrimidines : Synthesis of 1,2,4-triazolo[4,3-a]pyrimidines. Organic Chemistry Portal.
-
Isomerization Studies : Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate.
Sources
Application Note: In Vitro Cytotoxicity Assay Protocols for Triazolopyrimidine Derivatives
Executive Summary
Triazolopyrimidine derivatives have emerged as highly potent, multi-target pharmacophores in modern oncology. Because their structural scaffold acts as a purine isostere, these compounds effectively disrupt essential cellular processes by competitively binding to kinase ATP-binding sites and nucleic acid-processing enzymes. This application note provides a comprehensive, self-validating in vitro cytotoxicity protocol tailored specifically for evaluating triazolopyrimidine derivatives. By addressing the unique physicochemical properties of these heterocycles—such as poor aqueous solubility and potential redox interference—this guide ensures high-fidelity, reproducible data for drug development professionals.
Scientific Rationale & Mechanistic Background
The profound cytotoxicity of triazolopyrimidines is driven by their ability to simultaneously inhibit multiple oncogenic targets. Recent structural activity relationship (SAR) studies demonstrate that specific substitutions on the triazolopyrimidine core dictate target selectivity:
-
Epidermal Growth Factor Receptor (EGFR): Pyrazolo[1,2,4]triazolopyrimidines have shown significant efficacy in inhibiting EGFR-overexpressing lines (e.g., HeLa, HCC1937), leading to the downregulation of the PI3K/AKT survival pathway[1].
-
Topoisomerase II (Topo-II): Thiazolo[3,2-a]pyrimidine hybrids act as DNA groove binders and potent Topo-II inhibitors, causing lethal DNA double-strand breaks [3].
-
Cyclin-Dependent Kinase 4 (CDK4): 1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives competitively inhibit the CDK4/Cyclin D1 complex, inducing robust G0/G1 cell cycle arrest [5].
Understanding these pathways is critical, as the phenotypic readout of your cytotoxicity assay (e.g., metabolic arrest vs. membrane rupture) is a direct consequence of these upstream interactions.
Caption: Multi-target mechanism of action of triazolopyrimidines leading to cellular apoptosis.
Experimental Design: Causality & Self-Validation
To generate trustworthy IC50 values, the experimental design must account for the specific chemical behavior of triazolopyrimidines.
Cell Line Selection: Select cell lines that overexpress the suspected targets of your specific derivative. MCF-7 (breast) and HCT116 (colorectal) are industry standards for Topo-II and multi-target triazolopyrimidine hybrids [2]. HepG2 (liver) is highly responsive to CDK4-targeted derivatives [5].
Solubility & Vehicle Causality: Triazolopyrimidines are highly lipophilic. Primary stocks must be synthesized in 100% molecular-grade DMSO. However, DMSO is inherently toxic to mammalian cells. Causality Rule: The final DMSO concentration in the culture medium must never exceed 0.1% (v/v). Higher concentrations will induce baseline apoptosis, artificially inflating the apparent potency of the drug.
The Self-Validating Assay System: We utilize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Because triazolopyrimidines are electron-rich heterocycles, they can occasionally act as reducing agents. A standard assay might yield false viability signals if the drug itself reduces MTT to formazan. Therefore, this protocol is engineered as a self-validating system by mandating an Interference Control (Drug + Media + MTT, without cells) to subtract spontaneous chemical reduction.
Quantitative Data Summary
The following table synthesizes the expected in vitro cytotoxicity ranges for various triazolopyrimidine classes against standard cell lines, providing a benchmark for your assay validation.
| Compound Class | Primary Target(s) | Validated Cell Lines | IC50 Range (µM) | Reference |
| Pyrazolo[1,2,4]triazolopyrimidines | EGFR | HeLa, HCC1937, MCF-7 | 1.00 – 50.0 µM | [1] |
| Triazolopyrimidine Hybrids | EGFR, TOP-II, HER-2 | HCT116, MCF-7, HeLa | 2.42 – 10.33 µM | [2] |
| Thiazolo[3,2-a]pyrimidines | Topoisomerase II | A549, MCF-7 | 0.23 – 15.0 µM | [3] |
| Triazolopyrimidine Cu(II) Complexes | DNA Intercalation | B16, BJ Fibroblasts | 4.42 – 15.0 µM | [4] |
| 1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidines | CDK4 / Cyclin D1 | HepG2, MCF-7 | 3.84 – 4.38 µM | [5] |
Step-by-Step Protocol: The Self-Validating MTT Assay
Caption: Step-by-step self-validating MTT cytotoxicity assay workflow for triazolopyrimidines.
Phase 1: Preparation and Seeding
-
Harvest Cells: Trypsinize target cells (e.g., MCF-7, HCT116) at 80% confluence. Neutralize with complete media (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Cell Counting: Determine viability using Trypan Blue exclusion. Viability must be >95% prior to assay initiation to ensure baseline health.
-
Plate Seeding: Seed 100 µL of cell suspension into a 96-well flat-bottom microplate at a density of
to cells/well. -
Edge Effect Prevention: Fill the outermost perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS to prevent evaporation-induced osmolarity shifts in the inner wells.
-
Incubation: Incubate for 24 hours at 37°C in a humidified 5%
atmosphere to allow for complete cellular adherence and recovery.
Phase 2: Compound Preparation & Treatment
-
Stock Solution: Dissolve the triazolopyrimidine derivative in 100% DMSO to create a 10 mM or 20 mM master stock.
-
Serial Dilution: Prepare a 2X working concentration series (e.g., 2, 10, 20, 50, 100, 200 µM) in complete culture media. Crucial: Ensure the DMSO concentration in these working stocks does not exceed 0.2% (v/v).
-
Self-Validating Plate Layout: Aspirate old media from the 96-well plate and apply 100 µL of the working dilutions (final assay concentrations: 1, 5, 10, 25, 50, 100 µM; final DMSO
0.1%). Ensure the following controls are plated in triplicate:-
Negative Control: 100 µL Media + Cells.
-
Vehicle Control: 100 µL Media + 0.1% DMSO + Cells.
-
Positive Control: 100 µL Media + Doxorubicin (10 µM) + Cells.
-
Background Control: 100 µL Media only (no cells).
-
Interference Control: 100 µL Media + Highest Drug Concentration (100 µM) (no cells).
-
-
Treatment Incubation: Incubate the plate for 48 hours (or 72 hours depending on the compound's kinetic profile) at 37°C.
Phase 3: MTT Addition and Solubilization
-
MTT Preparation: Dissolve MTT powder in sterile PBS at 5 mg/mL. Filter-sterilize (0.22 µm) and protect from light.
-
MTT Addition: Add 10 µL of the MTT solution directly to each well (including all controls).
-
Metabolic Incubation: Incubate for exactly 4 hours at 37°C. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of 100% DMSO (or acidified SDS solubilization buffer) to each well.
-
Agitation: Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete dissolution of the crystals.
Phase 4: Data Acquisition
-
Measurement: Measure the optical density (OD) using a microplate reader at a primary wavelength of 570 nm.
-
Reference Subtraction: Measure at a reference wavelength of 650 nm to correct for well-to-well optical imperfections and cellular debris. Subtract the 650 nm OD from the 570 nm OD.
Data Analysis & Interpretation
Calculate the percentage of cell viability using the self-validated formula:
-
OD_Test: Absorbance of the compound-treated wells.
-
OD_Interference: Absorbance of the drug-only wells (subtracts spontaneous chemical reduction).
-
OD_Vehicle: Absorbance of the 0.1% DMSO-treated cells (represents 100% viability).
-
OD_Background: Absorbance of media alone.
Plot the % Viability against the log-transformed compound concentrations using non-linear regression (curve fit) software (e.g., GraphPad Prism). Utilize a four-parameter logistic (4PL) model to interpolate the absolute
References
- Molecules (2021)
- RSC Advances / PMC (2024)
- Semantic Scholar / J Enzyme Inhib Med Chem (2021)
- Biological Activity of Triazolopyrimidine Copper(II)
- ResearchGate / ChemMedChem (2025)
Application Notes and Protocols for the Functionalization of the Exocyclic Amine in Triazolopyrimidines
Introduction: The Strategic Importance of Triazolopyrimidine Functionalization
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an excellent pharmacophore capable of engaging in a variety of interactions with biological targets.[2][4] Molecules incorporating this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2]
The exocyclic amine, commonly found at the 7-position of the triazolopyrimidine ring, serves as a critical handle for molecular elaboration. Its functionalization allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. More importantly, it provides a vector for introducing new pharmacophoric elements that can enhance target binding affinity and selectivity. This guide provides detailed protocols and insights into the key strategies for the functionalization of the exocyclic amine of triazolopyrimidines, focusing on acylation, alkylation, arylation, and sulfonylation reactions.
Core Synthesis Strategy: The Gateway to Functionalization
A common and efficient entry point for the functionalization of the 7-amino group begins with the synthesis of a 7-chlorotriazolopyrimidine intermediate. This is typically achieved by treating the corresponding 7-hydroxytriazolopyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 7-chloro derivative is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent precursor for introducing a wide range of amines.[5]
Figure 1: General synthetic strategy for the functionalization of the exocyclic amine of triazolopyrimidines.
I. N-Acylation of 7-Aminotriazolopyrimidines
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, thereby influencing molecular recognition. This method is widely used to explore the structure-activity relationship (SAR) by introducing a variety of acyl groups.
Causality Behind Experimental Choices
The choice of acylating agent and reaction conditions is dictated by the reactivity of the 7-aminotriazolopyrimidine and the desired acyl group.
-
Acylating Agents: Acid chlorides and anhydrides are the most common reagents due to their high reactivity. For more delicate substrates or when milder conditions are required, coupling reagents like HATU or HOBt can be used to activate carboxylic acids.
-
Base: A non-nucleophilic base such as pyridine or triethylamine (TEA) is typically employed to neutralize the HCl generated during the reaction with acyl chlorides. Pyridine can also serve as the solvent.[6]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are preferred to avoid side reactions with the acylating agent.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[6]
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of a 7-aminotriazolopyrimidine using an acyl chloride.
Materials:
-
7-Aminotriazolopyrimidine derivative (1.0 eq)
-
Acyl chloride (1.1 - 1.5 eq)
-
Anhydrous pyridine or a mixture of anhydrous DCM and TEA (3.0 eq)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 7-aminotriazolopyrimidine derivative (1.0 eq).
-
Solvent and Base: Add anhydrous pyridine as the solvent, or dissolve the starting material in anhydrous DCM and add TEA (3.0 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 - 1.5 eq) dropwise with vigorous stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Characterization: The structure of the N-acylated product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the appearance of a new amide N-H signal and signals corresponding to the acyl group, along with a downfield shift of the aromatic protons of the triazolopyrimidine core, is indicative of successful acylation.[7]
II. N-Alkylation of 7-Aminotriazolopyrimidines
N-alkylation introduces aliphatic or benzylic groups, which can modulate the lipophilicity and steric profile of the molecule. This can be crucial for improving cell permeability and exploring specific binding pockets in a target protein.
Causality Behind Experimental Choices
-
Alkylating Agents: Alkyl halides (iodides > bromides > chlorides) are commonly used. For less reactive amines or to avoid over-alkylation, reductive amination with an aldehyde or ketone can be an effective alternative.[8]
-
Base: A moderately strong, non-nucleophilic base is required to deprotonate the exocyclic amine, enhancing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for less reactive systems.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Reactions are often heated to increase the rate of alkylation, typically in the range of 60-120 °C.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of a 7-aminotriazolopyrimidine using an alkyl halide.
Materials:
-
7-Aminotriazolopyrimidine derivative (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous DMF or acetonitrile
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 7-aminotriazolopyrimidine derivative (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq) in anhydrous DMF or acetonitrile.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
III. N-Arylation via Buchwald-Hartwig Amination
The introduction of an aryl or heteroaryl group at the exocyclic amine position can significantly impact the pharmacological properties by introducing π-stacking interactions and providing vectors for further functionalization. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][9]
Causality Behind Experimental Choices
-
Palladium Catalyst: A palladium(0) source is required. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or by using a pre-formed Pd(0) complex such as Pd₂(dba)₃.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Common choices include BINAP, Xantphos, and Josiphos-type ligands.[1][10]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently used.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a 7-aminotriazolopyrimidine.
Materials:
-
7-Aminotriazolopyrimidine derivative (1.0 eq)
-
Aryl halide (or triflate) (1.2 eq)
-
Pd(OAc)₂ (0.05 eq) or Pd₂(dba)₃ (0.025 eq)
-
Phosphine ligand (e.g., BINAP, 0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, deoxygenated toluene or dioxane
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 7-aminotriazolopyrimidine (1.0 eq), aryl halide (1.2 eq), NaOtBu (1.4 eq), palladium precatalyst, and phosphine ligand.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, deoxygenated toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.
IV. N-Sulfonylation of 7-Aminotriazolopyrimidines
The introduction of a sulfonamide group can significantly alter the acidity and hydrogen bonding capabilities of the molecule, which can be advantageous for targeting certain enzymes or receptors.
Causality Behind Experimental Choices
-
Sulfonylating Agents: Aryl or alkyl sulfonyl chlorides are the most common reagents for this transformation.
-
Base: Similar to acylation, a non-nucleophilic base like pyridine or TEA is used to scavenge the HCl byproduct.[11]
-
Solvent: Aprotic solvents such as DCM, THF, or pyridine are suitable.
Experimental Protocol: General Procedure for N-Sulfonylation
Materials:
-
7-Aminotriazolopyrimidine derivative (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Anhydrous pyridine or a mixture of anhydrous DCM and TEA (3.0 eq)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 7-aminotriazolopyrimidine derivative (1.0 eq) in anhydrous pyridine or DCM with TEA (3.0 eq).
-
Addition of Sulfonylating Agent: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise or dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction with water and extract with DCM or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Summary of Functionalization Reactions
| Functionalization | Reagents & Catalysts | Base | Solvent | Temp. (°C) | Typical Yields | Key Considerations |
| N-Acylation | Acyl chloride/anhydride | Pyridine, TEA | DCM, Pyridine | 0 - RT | 70-95% | Sensitive to moisture. Over-acylation can occur. |
| N-Alkylation | Alkyl halide | K₂CO₃, Cs₂CO₃, NaH | DMF, ACN | 80-120 | 50-85% | Potential for over-alkylation. Iodides are most reactive. |
| N-Arylation | Aryl halide, Pd(OAc)₂, BINAP | NaOtBu | Toluene, Dioxane | 100-120 | 60-90% | Requires inert, anhydrous conditions. Ligand choice is critical. |
| N-Sulfonylation | Sulfonyl chloride | Pyridine, TEA | DCM, Pyridine | 0 - RT | 65-90% | Similar to acylation; moisture-sensitive. |
Conclusion and Future Outlook
The functionalization of the exocyclic amine of triazolopyrimidines is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents. The methods outlined in this guide—acylation, alkylation, arylation, and sulfonylation—provide a robust toolkit for medicinal chemists to systematically explore the chemical space around this privileged scaffold. The choice of a particular functionalization strategy will depend on the specific goals of the drug discovery program, including the desired physicochemical properties and the nature of the biological target. As our understanding of the underlying reaction mechanisms continues to grow, so too will our ability to develop even more efficient and selective methods for the synthesis of these important molecules.
References
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (21), 3467-3473. Available at: [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. Available at: [Link]
-
Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Phillips, M. A., et al. (2015). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 58(19), 7943-7953. Available at: [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Available at: [Link]
-
Zhang, Z., et al. (2006). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(1), 111-125. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Available at: [Link]
-
Dalal, M. Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]
-
Scapin, E., et al. (2013). Synthesis of 1,2,4-Triazolo[1,5-A]pyrimidine Supported Under Ultrasound Irradiation. Blucher Chemical Engineering Proceedings, 1(3). Available at: [Link]
-
Ali, T. E., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065. Available at: [Link]
-
El-Morsy, A. M., et al. (2023). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. ACS Omega. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Lahmidi, S., et al. (2023). TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTON. Journal Marocain de Chimie Hétérocyclique, 22(3), 52-61. Available at: [Link]
-
Tron, G. C., et al. (2014). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 12(48), 9948-9956. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. Available at: [Link]
-
ResearchGate. Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. Available at: [Link]
-
ResearchGate. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Available at: [Link]
-
SciSpace. Synthesis and spectral characteristics of N-(1-([1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-6-ylamino). Available at: [Link]
-
Semantic Scholar. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Available at: [Link]
-
Plangger, A., et al. (2016). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. European Journal of Organic Chemistry, 2016(11), 2005-2013. Available at: [Link]
-
Gelin, F., et al. (2003). Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. Molecular Diversity, 7(2-4), 247-252. Available at: [Link]
-
ResearchGate. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
Grymel, M., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4529. Available at: [Link]
-
Astakhov, A. V., et al. (2015). Reactivity of 2-amino[1][2][3]triazolo[1,5-a]pyrimidines with various saturation of the pyrimidine ring towards electrophiles. Chemistry of Heterocyclic Compounds, 51, 1039-1047. Available at: [Link]
-
Horneff, T., et al. (2008). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Journal of the American Chemical Society, 130(45), 14972-14974. Available at: [Link]
-
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
PubMed. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Available at: [Link]
-
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
PubMed. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Available at: [Link]
- Google Patents. CN113214146A - Process for the N-alkylation of aminopyridines.
-
Chemistry LibreTexts. 23.16: Synthesis of Amines by Alkylation. Available at: [Link]
-
Lirias. Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Available at: [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. mdpi.com [mdpi.com]
Strategic HPLC Purification of Polar Triazolopyrimidine Amines: From Method Development to Optimized Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The purification of polar triazolopyrimidine amines represents a significant challenge in modern drug discovery and development. Their inherent polarity and basic nature often lead to poor retention on traditional reversed-phase (RP) media and compromised peak shapes, complicating isolation and characterization.[1] This guide provides an in-depth exploration of advanced HPLC strategies, moving beyond conventional C18 columns to achieve robust and efficient purification. We will dissect the mechanistic principles and provide field-proven protocols for Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), two powerful techniques ideally suited for this class of compounds. Additionally, Supercritical Fluid Chromatography (SFC) will be presented as a high-throughput orthogonal alternative. The focus is on the causality behind experimental choices, empowering researchers to develop self-validating and scalable purification methods compatible with mass spectrometry.
The Chromatographic Challenge: Understanding Polar Amines
Triazolopyrimidine amines are heterocyclic structures characterized by nitrogen-rich rings and amine functionalities. This chemical architecture confers high polarity and a tendency to become protonated in acidic conditions. These properties are the root of the purification challenge:
-
Poor Retention in Reversed-Phase (RP-HPLC): In RP-HPLC, which separates compounds based on hydrophobicity, highly polar molecules have weak interactions with the non-polar stationary phase (e.g., C18).[2] This results in little or no retention, with the compound often eluting in the void volume, co-eluting with salts and other polar impurities.[3]
-
Peak Tailing: The basic amine groups can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases.[1][4] This secondary interaction leads to asymmetric, tailing peaks, which reduces resolution and purification efficiency.
-
Dependence on pH: The ionization state of the amine is dependent on the mobile phase pH. While this can be manipulated to influence retention, it adds a layer of complexity to method development.[5][6]
While techniques like using ion-pairing reagents can enhance retention in RP-HPLC, they are often non-volatile and suppress ionization in mass spectrometry (MS), limiting their utility in modern analytical workflows.[7] Therefore, alternative chromatographic modes are essential.
Strategic Solutions for Polar Amine Purification
To overcome the limitations of reversed-phase chromatography, we must select a separation mode that leverages the inherent polarity of triazolopyrimidine amines. The primary strategies are HILIC and Mixed-Mode Chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as the technique of choice for separating highly polar compounds.[8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[10]
Mechanism of Separation: In HILIC, the mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Analyte retention is governed by a partitioning mechanism between this immobilized aqueous layer and the bulk organic mobile phase.[10][11] The more polar the analyte, the more strongly it partitions into the water layer, and the more it is retained. Elution is achieved by increasing the concentration of water in the mobile phase, which acts as the strong solvent.[12] This mode is highly compatible with ESI-MS due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.
Caption: HILIC retention mechanism for a polar analyte.
Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes stationary phases engineered with multiple functionalities, allowing for orthogonal retention mechanisms within a single column.[13][14] For polar amines, a combination of reversed-phase and cation-exchange functionalities is particularly powerful.[13][15]
Mechanism of Separation:
-
Reversed-Phase Interaction: A hydrophobic ligand (e.g., C18) provides retention for any non-polar character of the molecule.
-
Ion-Exchange Interaction: Anionic groups on the stationary phase (e.g., carboxylate or sulfonate) electrostatically interact with the positively charged (protonated) amine groups of the analyte.[15]
This dual mechanism provides robust retention for polar and charged compounds without the need for ion-pairing reagents.[13] Retention can be finely tuned by adjusting mobile phase parameters like pH (which controls the charge state of the analyte and stationary phase) and ionic strength (which modulates the strength of the electrostatic interaction).[15][16]
Caption: Dual retention mechanism in Mixed-Mode Chromatography.
Supercritical Fluid Chromatography (SFC)
SFC is a high-speed, normal-phase chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, modified with a polar co-solvent such as methanol.[17][18] It offers highly efficient and rapid separations, making it an excellent choice for high-throughput purification.[17][19] Given its normal-phase characteristics, it is inherently well-suited for polar compounds that are challenging to retain in RP-HPLC.[20]
Method Development and Optimization
A systematic approach to method development is critical for success. The following workflow guides the process from initial screening to a final, optimized method.
Caption: Systematic workflow for HPLC method development.
Column Selection
The choice of stationary phase is the most critical parameter for achieving selectivity.
| Technique | Recommended Column Chemistries | Primary Use Case |
| HILIC | Amide, Diol, Zwitterionic (e.g., Sulfobetaine)[11][21] | Excellent for retaining a broad range of polar and hydrophilic compounds. Good starting point for most polar amines. |
| Bare Silica[22] | Cost-effective and provides strong retention, but can be susceptible to strong interactions with basic amines. | |
| Mixed-Mode | Reversed-Phase / Strong Cation Exchange (RP-SCX) | Ideal for basic amines that can be reliably protonated. Offers tunable retention via pH and salt concentration.[13] |
| RP-HPLC | Polar-Embedded / Aqueous Stable C18 (AQ-type)[21][23] | For moderately polar amines or when HILIC/MMC is not available. Requires highly aqueous mobile phases. |
| SFC | 2-Ethylpyridine, Silica, Diol[19] | High-throughput achiral and chiral purification of polar compounds. |
Mobile Phase Optimization
For MS-compatible purification, volatile buffers are mandatory.[24][25]
| Buffer System | Typical pH Range | Key Characteristics & Use |
| 0.1% Formic Acid | ~2.7[24] | Ensures protonation of basic amines, promoting strong interaction in cation-exchange mode. Excellent for MS sensitivity. |
| Ammonium Formate | 3.3 - 4.3[26] | Provides good buffering capacity at low pH. A workhorse buffer for HILIC and MMC of basic compounds.[25] |
| Ammonium Acetate | 3.8 - 5.8[26] | Useful for method development when exploring a slightly higher pH is necessary to modulate selectivity.[25] |
| Ammonium Bicarbonate | 5.9 - 6.9 / 8.8 - 9.8[26] | Used for higher pH separations, but column stability must be verified. Can neutralize basic amines, making them more hydrophobic. |
Organic Solvent: Acetonitrile is the preferred organic solvent for HILIC as it facilitates the formation of the aqueous layer on the stationary phase.[10] Methanol can be used as a stronger eluting solvent or as an alternative in MMC and SFC.
Experimental Protocols
These protocols provide a robust starting point for purification. They should be optimized based on the specific properties of the target compound.
Protocol 1: HILIC Purification of a Polar Triazolopyrimidine Amine
This protocol is designed for initial method development on an analytical scale, which can then be scaled to preparative purification.
-
Column Selection: Amide- or Diol-bonded silica column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Formate solution in HPLC-grade water. Adjust the pH to 3.5 with Formic Acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude compound in a mixture of 95:5 (v/v) Acetonitrile:Mobile Phase A. If solubility is an issue, add a minimal amount of DMSO or use a slightly higher aqueous percentage (e.g., 90:10). Ensure the final solution is filtered.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 5-10 µL
-
-
Gradient Elution Program:
-
Equilibration: Equilibrate the column with 5% Mobile Phase A for at least 10-15 minutes before the first injection. HILIC requires longer equilibration times than RP-HPLC.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 15.0 50 50 17.0 5 95 | 22.0 | 5 | 95 |
-
-
Fraction Collection & Analysis: Collect fractions based on the UV chromatogram. Analyze the purity of each fraction by analytical HPLC-MS or TLC.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure (e.g., rotary evaporation followed by lyophilization).
Protocol 2: Mixed-Mode (RP/Cation-Exchange) Purification
This protocol is effective for basic amines where retention needs to be enhanced by electrostatic interactions.
-
Column Selection: Mixed-mode RP/Cation-Exchange column (e.g., 4.6 x 100 mm, 3 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation: Dissolve the crude sample in Mobile Phase A. Filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV (e.g., 254 nm) and/or MS.
-
Injection Volume: 5-10 µL
-
-
Gradient Elution Program:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for 5-10 minutes.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 22.0 95 5 | 27.0 | 95 | 5 |
-
-
Fraction Collection & Analysis: Proceed as described in the HILIC protocol.
Troubleshooting Common Issues
-
Poor Peak Shape (Tailing):
-
Cause: Secondary interactions or improper sample solvent.
-
Solution (HILIC): Ensure the sample is dissolved in a high-organic solvent matching the initial conditions. Consider a zwitterionic HILIC phase to minimize silanol interactions.
-
Solution (MMC): Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the amine to ensure full protonation.[6]
-
-
No Retention (HILIC):
-
Cause: Compound is not polar enough, or the mobile phase is too strong.
-
Solution: Decrease the initial concentration of the aqueous mobile phase (e.g., start at 2% instead of 5%). Ensure the column is properly equilibrated.
-
-
Poor Reproducibility:
-
Cause: Insufficient column equilibration, especially in HILIC. Inconsistent mobile phase preparation.
-
Solution: Increase equilibration time between runs. Use precise, volumetric preparations for all buffers and mobile phases.
-
Conclusion
The successful purification of polar triazolopyrimidine amines requires moving beyond standard reversed-phase methodologies. By understanding the underlying separation mechanisms, researchers can effectively implement Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) . HILIC leverages analyte polarity through a partitioning mechanism, while MMC utilizes a powerful combination of hydrophobic and ion-exchange interactions. Both techniques offer excellent MS compatibility and provide the selectivity needed to resolve complex mixtures. A systematic approach to method development, focusing on careful selection of the column and mobile phase pH, is paramount to achieving robust, reproducible, and scalable purifications essential for advancing drug discovery programs.
References
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3501. Available at: [Link]
-
Taylor & Francis. HILIC – Knowledge and References. Available at: [Link]
-
Dr. Maisch GmbH. HILIC. Available at: [Link]
-
Lesellier, E. (2014). How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Crawford Scientific. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]
-
Agilent Technologies. (2017). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Application Note. Available at: [Link]
-
Subirats, X., et al. (2020). Buffer Considerations for LC and LC–MS. LCGC International. Available at: [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
-
Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Available at: [Link]
-
Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Available at: [Link]
-
Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)? r/massspectrometry. Available at: [Link]
-
Wikipedia. Supercritical fluid chromatography. Available at: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Available at: [Link]
-
Phenomenex. HPLC Column Selection Guide. Available at: [Link]
-
SIELC Technologies. Evolution of Mixed-Mode Chromatography. Available at: [Link]
-
Hawach Scientific. C1 HPLC Column, Chromatography Column for Polar Compounds. Available at: [Link]
-
Amerigo Scientific. A Guide to HPLC Column Selection. Available at: [Link]
-
Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography? Available at: [Link]
-
Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Columns. Application Note. Available at: [Link]
-
Nguyen, N.V.T. (2020). Mixed-Mode Chromatography. ResearchGate. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine on Newcrom R1 HPLC column. Available at: [Link]
-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
Gilar, M., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Organic Process Research & Development. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. veeprho.com [veeprho.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. HILIC â Dr. Maisch [dr-maisch.com]
- 12. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. waters.com [waters.com]
- 20. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 21. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 22. glsciencesinc.com [glsciencesinc.com]
- 23. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 24. hplc.eu [hplc.eu]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
Application Notes & Protocols for Crystallization oftriazolo[4,3-c]pyrimidin-3-amine for X-ray Analysis
Application Notes & Protocols for Crystallization of[1][2][3]triazolo[4,3-c]pyrimidin-3-amine for X-ray Analysis
Introduction: The Critical Role of Single Crystals in Drug Discovery
In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is paramount. For novel therapeutic agents like[1][2][3]triazolo[4,3-c]pyrimidin-3-amine, a heterocyclic compound with significant potential in medicinal chemistry, single-crystal X-ray diffraction (XRD) offers unparalleled insight into its atomic arrangement.[4] This detailed structural information is crucial for understanding its biological activity, guiding lead optimization, and securing intellectual property. However, the journey from a synthesized powder to a high-quality single crystal suitable for XRD analysis is often a significant bottleneck.[4] This guide provides a comprehensive overview of crystallization techniques tailored for researchers working with[1][2][3]triazolo[4,3-c]pyrimidin-3-amine and related small molecules, blending fundamental principles with actionable protocols.
Pillar 1: Foundational Principles of Crystallization
The formation of a crystal from a solution is a thermodynamically driven process governed by the principle of supersaturation. A supersaturated solution contains more dissolved solute than it can theoretically hold at a given temperature and pressure. This unstable state is the driving force for nucleation, the birth of a crystal lattice, and subsequent crystal growth. The key to obtaining high-quality single crystals is to control the rate at which supersaturation is achieved, allowing for slow and orderly molecular packing. Rapid precipitation will invariably lead to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal XRD.
Before embarking on crystallization experiments, a thorough assessment of the compound's solubility is essential.[2] A line-of-vials approach, where a small amount of the compound is tested against a panel of solvents, can quickly establish a solubility profile.[2] The ideal solvent for crystallization is one in which the compound is moderately soluble.[5]
Pillar 2: Core Crystallization Techniques & Protocols
There is no universal "magic bullet" for crystallization.[1] Success often requires screening multiple techniques and solvent systems. The following methods are among the most effective for small organic molecules like[1][2][3]triazolo[4,3-c]pyrimidin-3-amine.
Slow Evaporation
This is often the simplest and most accessible crystallization method.[2][3][5][6] It is particularly effective for compounds that are not sensitive to ambient conditions.[5] The principle is straightforward: as the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.
Protocol: Slow Evaporation
-
Preparation of a Near-Saturated Solution: Dissolve the[1][2][3]triazolo[4,3-c]pyrimidin-3-amine in a suitable solvent (or solvent mixture) until a nearly saturated solution is obtained. Gentle warming can be used to increase solubility, but ensure the compound does not decompose.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[3]
-
Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.[3][5] The rate of evaporation can be controlled by the number and size of the holes.[3]
-
Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[5]
-
Monitoring: Observe the vessel periodically for crystal growth. This can take anywhere from a few hours to several weeks.[2]
Causality Behind Experimental Choices:
-
Cleanliness: Dust and other particulates provide numerous nucleation sites, leading to the formation of many small crystals instead of a few large ones.[3][5]
-
Slow Evaporation Rate: A slow rate of evaporation is crucial for allowing the molecules to arrange themselves in an ordered crystal lattice.[2] Placing the vessel in a cooler environment can further slow down the evaporation process.[2]
Vapor Diffusion
Vapor diffusion is arguably one of the most powerful and versatile techniques for growing high-quality single crystals, especially when working with small amounts of material.[1][6] This method involves the slow diffusion of a "poor" solvent (antisolvent) vapor into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to controlled crystallization.[1]
Protocol: Vapor Diffusion (Hanging Drop & Sitting Drop)
-
Solvent Selection: Identify a "good" solvent in which your compound is readily soluble and a "poor," more volatile solvent in which it is insoluble. The two solvents must be miscible.[7]
-
Prepare the Reservoir: In a larger, sealable container (e.g., a beaker or a well of a crystallization plate), place a volume of the "poor" solvent.
-
Prepare the Sample Drop:
-
Hanging Drop: Dissolve the compound in the "good" solvent. Place a small drop (2-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, sealing the system.[8]
-
Sitting Drop: Dissolve the compound in the "good" solvent. Place a small drop (2-5 µL) of this solution on a post in the middle of the reservoir well. Seal the well.[9]
-
-
Equilibration: Over time, the vapor from the "poor" solvent in the reservoir will diffuse into the sample drop, causing the solubility of the compound to decrease and promoting crystal growth.[1][9]
-
Incubation and Monitoring: Store the sealed container in a stable, vibration-free environment and monitor for crystal formation.
Causality Behind Experimental Choices:
-
Volatility: For efficient vapor diffusion, the "poor" solvent should be more volatile (have a lower boiling point) than the "good" solvent.[2]
-
Sealing: A tight seal is crucial to maintain the vapor equilibrium within the system.
Solvent Layering (Liquid-Liquid Diffusion)
In this technique, a solution of the compound is carefully layered with a miscible "poor" solvent.[1][6] Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.
Protocol: Solvent Layering
-
Solvent Selection: Choose a "good" solvent to dissolve your compound and a miscible "poor" solvent. The denser solvent should be at the bottom.[2]
-
Prepare the Solution: Dissolve the compound in the "good" solvent in a narrow vessel like a test tube or an NMR tube.
-
Layering: Carefully and slowly add the "poor" solvent on top of the solution, allowing it to run down the side of the vessel to minimize mixing. A distinct interface should be visible.[1][6]
-
Incubation: Seal the vessel and leave it undisturbed. Crystals will ideally form at the interface over time.
Thermal Methods
For compounds whose solubility is highly dependent on temperature, thermal methods can be very effective.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[5] As the temperature decreases, the solubility of the compound drops, leading to crystallization. Placing the heated solution in an insulated container can promote slow cooling.[7]
-
Thermal Cycling: This involves subjecting the solution to repeated cycles of heating and cooling.[10] This can help to dissolve smaller, imperfect crystals and promote the growth of larger, more stable ones, potentially improving crystal morphology.[10]
Pillar 3: Troubleshooting and Advanced Considerations
Table 1: Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is too dilute. Lack of nucleation sites. | Increase the concentration by slow evaporation. Induce nucleation by gently scratching the inside of the vessel with a glass rod or by adding a seed crystal.[7] |
| Formation of Oil | The compound's solubility is too high in the chosen solvent. The solution is too concentrated. | Try a less polar solvent. Dilute the solution slightly. Lower the crystallization temperature. |
| Formation of Powder or a Mass of Tiny Crystals | Nucleation is too rapid. Too many nucleation sites. | Slow down the rate of crystallization (e.g., slower evaporation or diffusion). Ensure all glassware is scrupulously clean and filter the solution.[7] |
| Poor Crystal Quality | Rapid crystal growth. Vibrations or disturbances. | Slow down the crystallization process. Isolate the crystallization setup from vibrations.[5] |
Table 2: Suggested Solvent Systems for[1][2][3]triazolo[4,3-c]pyrimidin-3-amine
Based on the structure of[1][2][3]triazolo[4,3-c]pyrimidin-3-amine, which has hydrogen bond donors and acceptors and moderate polarity, the following solvents are good starting points for screening.
| Good Solvents (Higher Polarity) | Poor Solvents (Lower Polarity) | Potential for Vapor Diffusion/Layering |
| Methanol | Diethyl ether | Methanol / Diethyl ether |
| Ethanol | Pentane | Ethanol / Pentane |
| Acetonitrile | Hexane | Acetonitrile / Hexane |
| Dimethylformamide (DMF) | Toluene | DMF / Toluene |
| Dimethyl sulfoxide (DMSO) | Dichloromethane | DMSO / Dichloromethane |
Visualizing the Workflow
Caption: General workflow for crystallization of small molecules.
Sources
- 1. unifr.ch [unifr.ch]
- 2. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. sptlabtech.com [sptlabtech.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. approcess.com [approcess.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Dimroth Rearrangement in [1,2,4]Triazolo[4,3-c] Systems
Executive Summary & Core Directive
The Challenge: In the synthesis of fused [1,2,4]triazolo-pyrimidines and -quinazolines, researchers frequently encounter the Dimroth rearrangement . This is an isomerization where the kinetically formed [1,2,4]triazolo[4,3-c] system converts into the thermodynamically more stable [1,2,4]triazolo[1,5-c] isomer.[1][2]
The Solution: Controlling this rearrangement requires strict adherence to kinetic control parameters : pH neutrality, low thermal energy, and specific oxidative protocols. This guide provides the causal analysis, detection methods, and synthetic workflows to lock the [4,3-c] isomer.
Technical Troubleshooting & FAQs
Q1: Why is my [4,3-c] product spontaneously converting to the [1,5-c] isomer during workup?
Diagnosis: The Dimroth rearrangement in this system is catalyzed by acid, base, and heat . If your workup involves acidic extraction, basic washing, or recrystallization from high-boiling protic solvents (e.g., refluxing ethanol or acetic acid), you are providing the activation energy for the ring-opening/recyclization mechanism.
The Mechanism (Causality):
-
Nucleophilic Attack/Protonation: An acid protonates N3 (pyrimidine nitrogen), or a base attacks the bridgehead carbon (C5).
-
Ring Opening: The pyrimidine/quinazoline ring opens, breaking the C-N bond.
-
Rotation: The intermediate rotates around the C-N single bond.
-
Recyclization: The exocyclic amine attacks the triazole nitrogen (or vice versa), closing the ring to form the [1,5-c] isomer.
Corrective Action:
-
Buffer Your Workup: Maintain pH 6.5–7.5. Avoid strong mineral acids.
-
Temperature Control: Perform evaporations at <40 °C.
-
Solvent Switch: Avoid refluxing in acetic acid. Use aprotic solvents like DCM or THF for purification if possible.
Q2: How can I definitively distinguish between the [4,3-c] and [1,5-c] isomers?
Technical Insight: Standard 1H NMR is often insufficient because the shifts are similar. You need 15N HMBC or specific 13C NMR markers.
Data Comparison Table:
| Feature | [1,2,4]Triazolo[4,3-c] (Kinetic) | [1,2,4]Triazolo[1,5-c] (Thermodynamic) |
| Stability | Metastable; rearranges with heat/acid/base. | Stable; resistant to rearrangement. |
| UV Absorption | Typically shorter | Typically longer |
| 15N NMR | Bridgehead N is shielded differently. | Distinct chemical shift for N at bridgehead. |
| C-NMR (Bridgehead) | Signal often upfield relative to [1,5-c]. | Signal often downfield. |
| Synthesis Route | Oxidative cyclization of hydrazones (mild).[3] | Acid-catalyzed cyclization or rearrangement. |
Q3: I need the [4,3-c] isomer for SAR studies. What is the robust synthetic protocol?
Protocol Recommendation: Avoid the classic carboxylic acid reflux method. Instead, use the Oxidative Cyclization of Hydrazones using Iodobenzene Diacetate (IBD) or mild oxidants under neutral conditions.
Critical Step: Do not add acid catalysts (like HCl) to the IBD reaction, as this accelerates the rearrangement.
Visualizing the Rearrangement Pathway
The following diagram illustrates the mechanism of the Dimroth rearrangement. Understanding this pathway is crucial for intervention.
Figure 1: Mechanistic pathway of the Dimroth rearrangement from [4,3-c] to [1,5-c] isomers.
Experimental Protocols
Protocol A: Synthesis of Kinetic [1,2,4]Triazolo[4,3-c]quinazolines (Prevention Mode)
Objective: Synthesize the [4,3-c] isomer while suppressing rearrangement.
Reagents:
-
Aldehyde (R-CHO)
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH) - Absolute, Dry
Workflow:
-
Hydrazone Formation:
-
Mix 4-hydrazinoquinazoline (1.0 eq) with the appropriate aldehyde (1.1 eq) in absolute ethanol.
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC.[6] Do not heat to reflux.
-
Filter the hydrazone precipitate. Dry under vacuum.
-
-
Oxidative Cyclization:
-
Suspend the hydrazone in DCM (0.1 M concentration).
-
Add IBD (1.1 eq) portion-wise at 0 °C .
-
Allow to warm to RT and stir for 30–60 minutes.
-
Critical:Do not add acid. Do not heat.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (mild base to neutralize any acetic acid formed from IBD).
-
Extract rapidly with DCM.
-
Dry over Na₂SO₄ and evaporate at <35 °C .
-
-
Purification:
-
Flash chromatography on silica gel (neutralized with 1% Et₃N if necessary) using DCM/MeOH.
-
Avoid: Recrystallization from boiling acetic acid.
-
Protocol B: Isomer Verification (Decision Tree)
Use this logic flow to confirm you have the correct isomer before proceeding to biological testing.
Figure 2: Analytical workflow for distinguishing triazolo-fused isomers.
References
-
Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[1][2][3][4][5][6][7][8][9][10][11] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry. Link (Foundational mechanism of Dimroth rearrangement in triazoles).
-
El-Sherbeny, M. A., et al. (2010). Synthesis and Reactions of a New Series of 1,2,4-Triazolo[4,3-c]quinazolines. Heterocycles.[1][3][5][9][10][11][12] Link (Specific synthesis of 4,3-c isomers).
-
Antilla, J. C., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives.[3][6][7][13] Beilstein Journal of Organic Chemistry. Link (Demonstrates the oxidative cyclization and subsequent rearrangement).
-
Salgado, A., et al. (2010).[8] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.[8][14][15] Link (Definitive NMR techniques for isomer distinction).
-
Brown, D. J., & Nagamatsu, T. (1978). Isomerizations of fused triazoles.[1][2][12][13][16] Australian Journal of Chemistry. Link (Thermodynamic stability analysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 13. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: [1,2,4]Triazolo[4,3-c]pyrimidin-3-amine Synthesis
This guide serves as a specialized technical support resource for researchers optimizing the synthesis of [1,2,4]triazolo[4,3-c]pyrimidin-3-amine . It focuses on the cyclization of 4-hydrazinopyrimidines with cyanogen bromide (BrCN) , the most direct route to this scaffold.
Current Status: Operational Subject: Yield Optimization & Troubleshooting Protocol ID: TP-43C-AMINE-V2
Core Reaction Logic & Mechanism
To improve yield, you must understand that the [1,2,4]triazolo[4,3-c]pyrimidine system is the kinetic product . It is thermodynamically less stable than its isomer, the [1,5-c] derivative.[1] High temperatures or strong acidic/basic conditions will trigger a Dimroth Rearrangement , converting your desired product into the unwanted isomer or degrading it.
Reaction Pathway Diagram
The following flow illustrates the critical bifurcation between the desired kinetic product and the thermodynamic byproduct.
Troubleshooting Guide (FAQ Format)
Issue 1: "My crude yield is reasonable, but the product melts over a wide range and NMR shows a mixture."
Diagnosis: You likely have partial Dimroth Rearrangement . Root Cause: The [4,3-c] ring opens and recyclizes to the [1,5-c] isomer under thermal stress or incorrect pH. Corrective Action:
-
Temperature Control: Perform the BrCN addition at 0–5°C and do not reflux. Stir at room temperature (RT) only as long as necessary (monitor by TLC/LCMS).
-
Avoid Strong Acid: HBr is generated during the reaction. If the concentration gets too high, it catalyzes rearrangement.
-
Buffer System: Use a mild base scavenger like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) . Avoid strong bases like NaOH or Et₃N, which can accelerate ring opening.
Issue 2: "The reaction turns into a dark brown/black tar."
Diagnosis: Oxidative degradation of the hydrazine precursor. Root Cause: 4-hydrazinopyrimidines are electron-rich and prone to air oxidation, forming azo-dimers or polymers. Corrective Action:
-
Inert Atmosphere: Run the reaction under Argon or Nitrogen.
-
Fresh Precursor: Recrystallize the 4-hydrazinopyrimidine hydrochloride salt immediately before use. Free hydrazine bases degrade faster than their HCl salts.
-
Solvent Degassing: Sparge your solvent (Ethanol or Acetonitrile) with inert gas for 15 minutes prior to adding reactants.
Issue 3: "Low conversion; starting material remains despite excess BrCN."
Diagnosis: Protonation of the nucleophile. Root Cause: As HBr forms, it protonates the unreacted hydrazine precursor, rendering it non-nucleophilic. Corrective Action:
-
Stoichiometry: Use 1.1 to 1.2 equivalents of BrCN.
-
Base Trap: Add 1.1 equivalents of solid NaHCO₃ to the reaction mixture. This neutralizes HBr as it forms, keeping the hydrazine in its reactive free-base form without creating a strongly basic environment that risks rearrangement.
Optimized Experimental Protocol
Standardized for 1.0 mmol scale. Scale up linearly.
Materials
-
Substrate: 4-Hydrazinopyrimidine (1.0 mmol)
-
Reagent: Cyanogen Bromide (BrCN) (1.1 mmol) [HANDLE WITH EXTREME CARE - TOXIC/VOLATILE]
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) (5 mL)
-
Base: Sodium Bicarbonate (NaHCO₃) (1.1 mmol)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a stir bar, suspend 4-hydrazinopyrimidine (1.0 mmol) and NaHCO₃ (1.1 mmol) in MeCN (5 mL).
-
Cooling: Place the flask in an ice-water bath (0°C) and purge with Argon for 5 minutes.
-
Addition: Add BrCN (1.1 mmol) portion-wise over 5 minutes. Do not add all at once to control exotherm.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the hydrazine spot (usually low Rf).
-
-
Workup (Critical for Yield):
-
Do NOT evaporate to dryness with heat.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The product often precipitates as a solid. Filter and wash with cold water.
-
If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate at <30°C under reduced pressure.
-
Yield Optimization Data
The following solvent/base combinations have been validated for this transformation:
| Solvent | Base | Temp | Yield (Isolated) | Isomer Purity ([4,3-c]) |
| MeCN | NaHCO₃ | 0°C -> RT | 82% | >95% |
| EtOH | NaOAc | Reflux | 45% | 60% (Mixed isomers) |
| H₂O | None | RT | 30% | 90% (Low conversion) |
| DMF | K₂CO₃ | 60°C | 15% | <10% (Degradation) |
Analytical Verification (Self-Validating System)
You must confirm the regiochemistry. The [4,3-c] and [1,5-c] isomers have distinct NMR signatures.
-
¹H NMR (DMSO-d₆):
-
[4,3-c] Isomer (Target): The pyrimidine protons often appear as two doublets (if unsubstituted). The amino group (-NH₂) typically appears as a broad singlet around 6.0–7.5 ppm .
-
[1,5-c] Isomer (Byproduct): Due to the different electronic environment, the pyrimidine ring protons will shift. Crucially, check 2D NMR (HMBC). In the [4,3-c] isomer, the triazole carbons correlate with the pyrimidine protons differently than in the [1,5-c] fused system.
-
-
Melting Point: The [4,3-c] isomers generally have lower melting points than their rearranged [1,5-c] counterparts. A sharp MP indicates high purity; a broad range indicates isomerization.
References
-
Synthesis of [1,2,4]triazolo[4,3-c]pyrimidines: Journal of the Chemical Society, Perkin Transactions 1, 1997.
-
Dimroth Rearrangement Mechanisms: Journal of Heterocyclic Chemistry, 2009.
-
Cyanogen Bromide Cyclization Protocols: Organic Syntheses, Coll. Vol. 6, p.791.
-
Isomer Differentiation by NMR: Magnetic Resonance in Chemistry, 2005.
Sources
Technical Support Center: Triazolopyrimidine Regioisomer Separation
Subject: Troubleshooting Guide for Separation & Identification of [1,2,4]triazolo[1,5-a]pyrimidine vs. [1,2,4]triazolo[4,3-a]pyrimidine Amine Derivatives.
The "Triage" Desk: Initial Assessment
Current Status: You are observing multiple peaks in HPLC, inconsistent yields, or spectral data that does not match predicted models.
The Core Problem: The synthesis of triazolopyrimidines—specifically the condensation of 3-amino-1,2,4-triazoles with 1,3-electrophiles—often yields two regioisomers:
-
The Kinetic Product: [1,2,4]triazolo[4,3-a]pyrimidine (often formed first).
-
The Thermodynamic Product: [1,2,4]triazolo[1,5-a]pyrimidine (more stable).
Critical Warning: The [4,3-a] isomer can convert to the [1,5-a] isomer under basic conditions or high heat via the Dimroth Rearrangement . If your "impurity" grows over time or during basic workup, you are likely witnessing this rearrangement, not just a separation issue.
Quick Diagnostic Flowchart
Caption: Diagnostic logic flow to identify whether the user faces a stability issue (rearrangement), a separation issue (chromatography), or an identification issue (spectroscopy).
Module: The "Shifting" Peak (Synthesis & Stability)
Issue: "My product purity drops during recrystallization" or "The minor isomer is increasing."
Technical Insight: The [4,3-a] isomer is susceptible to ring-opening under basic conditions (or even in boiling protic solvents), followed by a rotation and ring closure at the N-1 position to form the [1,5-a] isomer. This is the Dimroth Rearrangement [1].
Troubleshooting Protocol: Controlling Rearrangement
| Variable | Recommendation | Causality |
| Reaction pH | Maintain Neutral/Mildly Acidic | Basic pH (e.g., K₂CO₃, NaOH) accelerates ring opening of the [4,3-a] isomer. |
| Temperature | < 50°C for Kinetic Product | High heat provides the activation energy for the rearrangement to the thermodynamic [1,5-a] form. |
| Solvent | Aprotic (DMF, DMSO, MeCN) | Protic solvents (EtOH, H₂O) can facilitate the proton transfer required for the rearrangement mechanism. |
Mechanism Visualization
Caption: Simplified flow of the Dimroth Rearrangement converting the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer.
Module: Chromatographic Separation (HPLC/UHPLC)
Issue: "I cannot resolve the two isomers on my standard C18 column."
Technical Insight:
Regioisomers often have identical hydrophobicity (logP) but distinct dipole moments and 3D shapes. Standard C18 columns rely on hydrophobic interaction, which may not be sufficient. You need Shape Selectivity and
Recommended Stationary Phases
| Column Chemistry | Selectivity Mechanism | Suitability |
| PFP (Pentafluorophenyl) | Dipole-dipole, | High. Excellent for separating positional isomers (regioisomers) due to rigid F-ring interactions. |
| Phenyl-Hexyl | Medium-High. Good alternative if PFP fails; offers different selectivity than C18. | |
| C18 (High Carbon Load) | Hydrophobic Interaction | Low. Often results in co-elution for these specific isomers unless pH is tuned perfectly. |
Step-by-Step Method Development Protocol
Objective: Achieve baseline resolution (
-
Screening Gradient:
-
Mobile Phase A: Water + 0.1% Formic Acid (Low pH suppresses ionization of the triazole ring, keeping it neutral for better retention).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Optimize pH (The "Swing" Factor):
-
Triazolopyrimidines have basic nitrogens. The pKa of the bridgehead nitrogen differs between isomers.
-
Experiment: Run the screen at pH 2.5 (Formic acid), pH 7.0 (Ammonium Acetate), and pH 10.0 (Ammonium Bicarbonate - ensure column is pH stable).
-
Note: At high pH, the risk of on-column Dimroth rearrangement increases. Stick to acidic pH if isolating the [4,3-a] isomer.
-
-
Refine Solvent:
-
Methanol (protic) vs. Acetonitrile (aprotic) can drastically change selectivity for nitrogen heterocycles due to hydrogen bonding capabilities.
-
Module: Structural Identification (The "Truth Serum")
Issue: "Both isomers have the same mass (LC-MS) and similar 1H NMR."
Technical Insight: Standard 1H NMR is often inconclusive because the chemical shift differences of the aromatic protons are subtle. Nitrogen NMR (15N) is the definitive tool because the position of the bridgehead nitrogen shifts dramatically between the two isomers [2].
The Gold Standard: 1H-15N HMBC
You do not need an 15N probe. You can use Indirect Detection via HMBC on a standard probe.[1]
| Feature | [1,2,4]triazolo[1,5-a]pyrimidine | [1,2,4]triazolo[4,3-a]pyrimidine |
| Bridgehead Nitrogen | N-4 (Pyridine-like) | N-1 (Bridgehead) |
| 15N Chemical Shift | Typically shielded (upfield) relative to the other. | Typically deshielded (downfield). |
| Key Correlation | H-2 correlates to N-1 and N-3. | H-3 correlates to N-2 and N-4. |
Protocol:
-
Prepare sample in DMSO-d6 (avoids exchange of labile protons).
-
Run 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).[1][2]
-
Look for the correlation of the isolated triazole proton (singlet).
-
If it correlates to a bridgehead nitrogen with a shift characteristic of the [1,5-a] fusion, the assignment is confirmed.
-
Reference Salgado et al. [2] for specific ppm values for your derivative class.
-
FAQs
Q: Can I use chiral columns for this separation? A: While chiral columns (like Amylose or Cellulose derivatives) are designed for enantiomers, they possess unique cavity shapes that can separate achiral regioisomers. If PFP/Phenyl phases fail, try an Amylose-2 or OD-H column in Normal Phase mode. The 3D shape difference between the "linear" [1,5-a] and "bent" [4,3-a] often results in separation.
Q: Why does my LC-MS show a split peak for the same mass? A: This confirms you have both regioisomers. Do not assume it is an artifact. If the ratio changes between injection 1 and injection 50, check if your autosampler is keeping the sample at room temperature—the [4,3-a] might be rearranging in the vial if the solvent is not perfectly neutral.
References
-
Dimroth Rearrangement Mechanism
-
NMR Differentiation (15N HMBC)
-
Salgado, A., et al. (2010).[1][3] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.[1][11][12]
- Context: The definitive guide on using Nitrogen HMBC to distinguish these specific isomers.
-
-
Synthesis & Regioselectivity
Sources
- 1. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine an | REDI [redi.cedia.edu.ec]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. news-medical.net [news-medical.net]
Technical Support Center: Troubleshooting Low Reactivity of Exocyclic Amines in Triazolopyrimidines
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely familiar with the immense therapeutic potential of triazolopyrimidines (e.g., in kinase inhibition and antimicrobial design). However, functionalizing the exocyclic amine on these scaffolds is a notorious bottleneck in medicinal chemistry.
This guide is designed to move beyond generic protocols. Here, we analyze the structural causality behind these reactivity failures and provide self-validating, field-proven methodologies to overcome them.
Mechanistic Root Cause: Why is the Amine Unreactive?
The 1,2,4-triazolo[1,5-a]pyrimidine core is a highly electron-deficient fused bicyclic heterocycle. The lone pair of electrons on the exocyclic amine (typically at the 2-, 5-, or 7-position) is heavily delocalized into the electron-withdrawing ring system.
Causality of Failure:
-
Loss of Nucleophilicity: Resonance stabilization drastically reduces the electron density on the exocyclic nitrogen, rendering standard SN2 or acylation reactions sluggish.
-
Tautomerization: Imine-enamine-type tautomerization further masks the amine's reactivity.
-
Catalyst Poisoning: The multiple ring nitrogens are highly prone to chelating transition metals (like Palladium), trapping catalysts in stable, off-cycle complexes during cross-coupling[1].
Caption: Electronic delocalization in triazolopyrimidines and base-mediated activation.
Acylation & Sulfonylation Troubleshooting
Q: Why do standard acylation conditions (TEA/DCM or DIPEA/DMF) fail to acylate my 7-amino-triazolopyrimidine? A: Trialkylamines like TEA (pKa ~10.7) or DIPEA are insufficiently basic to deprotonate the exocyclic amine. Because of the electron-withdrawing core, the pKa of the exocyclic amine is significantly lowered (often ~12–14). Without deprotonation, the neutral amine is too unreactive to attack standard electrophiles. You must pre-form the highly nucleophilic amide anion using a strong base[2].
Q: I switched to NaH, but I am now seeing multiple acylated products. How do I control regioselectivity? A: Over-acylation (forming di-acyl derivatives) or ring-acylation occurs when excess base or electrophile is present. To ensure mono-acylation at the exocyclic amine, strictly limit NaH to 1.05–1.1 equivalents, allow complete deprotonation before adding the electrophile, and perform the addition dropwise at 0 °C[2].
Quantitative Data: Base Selection for Deprotonation
| Base | pKa (Conjugate Acid) | Solvent Compatibility | Efficacy for Acylation | Mechanistic Rationale |
| TEA / DIPEA | ~10–11 | DCM, DMF, THF | Poor | Fails to deprotonate; relies on the inherently poor neutral amine nucleophilicity. |
| Cs₂CO₃ | ~10.3 | DMF, Dioxane | Moderate | Good for high-temp cross-coupling, but poor for cold acylation workflows. |
| NaH | ~35 | THF, DMF | Excellent | Drives irreversible deprotonation; requires strictly anhydrous conditions. |
| LiHMDS | ~26 | THF | Excellent | Provides a homogeneous reaction mixture; excellent for sterically hindered substrates. |
Protocol 1: Strong-Base Mediated Acylation (Self-Validating Workflow)
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve the amino-triazolopyrimidine (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Validation Check: Observe for
gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases and the solution becomes homogeneous. This visual cue validates the successful formation of the reactive amide anion. -
Electrophile Addition: Add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise over 10 minutes to prevent localized excess.
-
Reaction & Workup: Warm to room temperature and stir for 2 hours. Quench slowly with saturated aqueous
, extract with EtOAc, wash with brine to remove DMF, dry over , and concentrate.
Buchwald-Hartwig Cross-Coupling Troubleshooting
Q: My Buchwald-Hartwig amination of a 2-amino-triazolopyrimidine with an aryl bromide is stalling at 10% conversion. What is happening? A: You are likely experiencing severe catalyst poisoning. The triazolopyrimidine core contains multiple coordinating nitrogen atoms that chelate the Palladium catalyst, forming stable, off-cycle Pd-complexes[1]. Furthermore, the delocalized lone pair makes the transmetalation step of the catalytic cycle extremely sluggish.
Q: How can I overcome this catalyst poisoning? A: Switch to bulky, electron-rich ligands. N-heterocyclic carbene (NHC) ligands or bulky phosphines like BrettPhos and Xantphos create immense steric bulk around the Palladium center. This prevents multidentate chelation by the heterocycle while accelerating oxidative addition[1]. Using specialized activators (like TPEDO) can also facilitate the Pd(II) to Pd(0) reduction, keeping the catalyst active[1].
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination of deactivated heterocycles.
Quantitative Data: Ligand Selection for Deactivated Amines
| Ligand | Catalyst System | Best Application | Causality / Mechanism |
| BINAP | Pd₂(dba)₃ | Standard aliphatic amines | Often fails due to rapid displacement by the triazolopyrimidine core. |
| Xantphos | Pd₂(dba)₃ | Primary amides/amines | Large bite angle forces reductive elimination; moderate success. |
| BrettPhos | Pd(OAc)₂ | Weakly nucleophilic amines | Extreme steric bulk prevents heterocycle chelation to the Pd center. |
| Bulky NHCs | Pd-PEPPSI | Strongly coordinating cores | Strong σ-donation stabilizes Pd; steric bulk prevents catalyst poisoning[1]. |
Protocol 2: Optimized Buchwald-Hartwig Amination using BrettPhos
-
Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the amino-triazolopyrimidine (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M). Seal the vial with a PTFE septum cap.
-
Heating: Heat the reaction mixture to 110 °C in a heating block for 12–16 hours. Causality note: High temperatures are strictly required to overcome the high activation energy barrier of transmetalation for deactivated amines.
-
Validation/Monitoring: Monitor by LCMS. If unreacted amine remains but the aryl halide is completely consumed, protodehalogenation has occurred. In this case, spike the reaction with an additional 0.5 eq of aryl halide.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate for column chromatography.
Alkylation & Regioselectivity Troubleshooting
Q: When I try to alkylate the exocyclic amine with an alkyl halide, I get alkylation on the ring nitrogen instead. Why? A: The ring nitrogens (e.g., N3 or N4) in triazolopyrimidines are significantly more nucleophilic and less sterically hindered than the exocyclic amine[3]. Direct SN2 alkylation is governed by kinetic control, which overwhelmingly favors ring-alkylation.
Q: How do I force exocyclic N-alkylation?
A: Direct alkylation is notoriously difficult to control. The most reliable workaround is to bypass direct alkylation entirely and perform a Reductive Amination with an aldehyde and a reducing agent (e.g.,
References
-
Title: Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Source: Inorganic Chemistry Frontiers (2023) URL: [Link]
-
Title: Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. Source: The Journal of Organic Chemistry (2014) URL: [Link]
-
Title: Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines as synthons for the preparation of polycondensed heterocycles: reaction with α-bromoketones. Source: Tetrahedron / ResearchGate (2015) URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Pyrimidinyl Hydrazine Cyclization
Topic: Temperature-Dependent Regioselectivity & Yield Optimization in Triazolopyrimidine Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting & Protocol Guide
Introduction: The Kinetic vs. Thermodynamic Dilemma
Cyclization of pyrimidinyl hydrazines—specifically to form [1,2,4]triazolo[4,3-a]pyrimidines or their [1,5-a] isomers—is a classic example of a reaction governed by competing kinetic and thermodynamic pathways.
In this synthesis, temperature is not merely a catalyst for rate; it is a molecular switch .
-
Low Temperature (<50°C): Favors the rapid formation of the kinetic product (typically the [4,3-a] isomer) via direct ring closure on the ring nitrogen.
-
High Temperature (>80°C) or Acid Catalysis: Triggers the Dimroth Rearrangement , converting the kinetic [4,3-a] isomer into the thermodynamically stable [1,5-a] isomer .
Failure to control temperature results in inseparable regioisomeric mixtures, a common pain point in scale-up. This guide addresses how to leverage temperature to lock in your desired isomer.[1]
Module 1: Troubleshooting & Optimization (Q&A)
Issue 1: Inseparable Mixture of Regioisomers
User Question: "I reacted 2-hydrazinopyrimidine with an orthoester at reflux, but LCMS shows two peaks with the same mass. The ratio varies between batches. How do I fix this?"
Technical Diagnosis: You are likely observing partial Dimroth Rearrangement . At reflux, the reaction has enough energy to begin rearranging the initially formed [4,3-a] isomer into the [1,5-a] isomer, but if the reaction is stopped too early or the temperature fluctuates, you get a mixture.
Corrective Action:
-
For the [1,5-a] (Thermodynamic) Product:
-
Increase Temperature: Switch to a higher-boiling solvent (e.g., from Ethanol to n-Butanol or Diglyme ) to drive the rearrangement to completion.
-
Acid Catalysis: Add a catalytic amount of Acetic Acid or p-TsOH . Protonation of the N-bridgehead facilitates the ring-opening required for rearrangement [1].[2]
-
-
For the [4,3-a] (Kinetic) Product:
-
Lower Temperature: Conduct the cyclization at Room Temperature (RT) using a more reactive electrophile (e.g., an imidate ester instead of an orthoester) or an oxidative cyclization approach (using IBD) [2].
-
Buffer the pH: Ensure neutral conditions to prevent acid-catalyzed rearrangement.
-
Issue 2: Decomposition at High Temperatures
User Question: "I need the thermodynamic product, but my substrate decomposes when refluxing in acetic acid (118°C). Is there a milder way?"
Technical Diagnosis: Substrates with sensitive functional groups (e.g., halides, esters) may not survive prolonged heating in acidic media. The decomposition often competes with the slow rearrangement step.
Corrective Action: Switch to Fluorinated Solvents. Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1]
-
Mechanism: These solvents are strong hydrogen bond donors (HBD). They stabilize the ionic intermediates of the rearrangement mechanism, effectively lowering the activation energy. This allows the Dimroth rearrangement to proceed at significantly lower temperatures (often 60–80°C instead of >110°C) [3].
Issue 3: Stalled Reaction (Hydrazone Intermediate)
User Question: "I see full conversion to the hydrazone intermediate by LCMS, but the cyclization won't happen even at reflux."
Technical Diagnosis: The ring closure requires the pyrimidine ring nitrogen to be sufficiently nucleophilic. If your pyrimidine has strong electron-withdrawing groups (EWGs) like -CF3 or -NO2, the ring nitrogen is deactivated.
Corrective Action:
-
Oxidative Cyclization: Instead of thermal cyclization, use an oxidant like Iodobenzene Diacetate (IBD) or TCCA at RT. This proceeds via a radical or nitrene-like mechanism that is less sensitive to the nucleophilicity of the ring nitrogen [2, 4].
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation point where temperature dictates the product outcome.
Figure 1: The kinetic product ([4,3-a]) forms first.[3] Heat or acid drives the rearrangement to the thermodynamic ([1,5-a]) isomer.
Module 3: Optimized Experimental Protocols
Protocol A: Kinetic Control (Targeting [1,2,4]triazolo[4,3-a]pyrimidine)
Use this for substrates sensitive to heat or when the [4,3-a] isomer is the biological target.
-
Dissolution: Dissolve the pyrimidinyl hydrazine (1.0 equiv) in Dichloromethane (DCM) or Ethanol at 25°C.
-
Condensation: Add the aldehyde (1.1 equiv). Stir at RT for 1–2 hours until hydrazone formation is complete (monitor by TLC/LCMS).
-
Oxidative Cyclization:
-
Cool the mixture to 0°C.
-
Add Iodobenzene Diacetate (IBD) (1.1 equiv) portion-wise over 10 minutes.
-
Allow to warm to RT and stir for 2–4 hours.
-
-
Workup: Evaporate solvent at <40°C (Crucial: higher bath temps can trigger rearrangement). Purify via column chromatography using neutral alumina or silica (avoid acidic mobile phases if possible).
Protocol B: Thermodynamic Control (Targeting [1,2,4]triazolo[1,5-a]pyrimidine)
Use this for maximum stability and yield of the rearranged isomer.
-
Dissolution: Dissolve the pyrimidinyl hydrazine in Glacial Acetic Acid (0.5 M concentration).
-
Reagent Addition: Add the orthoester (e.g., Triethyl orthoformate) (1.5 equiv).
-
Cyclization & Rearrangement:
-
Heat the mixture to Reflux (118°C) for 4–6 hours.
-
Checkpoint: Check LCMS. If the [4,3-a] isomer persists, continue heating.
-
-
Workup: Cool to RT. Pour the mixture into ice water. The product typically precipitates.[4] Filter and wash with cold water.
Data Summary: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Primary Product Outcome | Notes |
| DCM | 40 | Kinetic ([4,3-a]) | Ideal for oxidative cyclization (Protocol A). |
| Ethanol | 78 | Mixture | Often yields mixtures; requires acid to drive to [1,5-a]. |
| TFE | 74 | Thermodynamic ([1,5-a]) | Promotes rearrangement at lower temps due to H-bonding [3]. |
| Acetic Acid | 118 | Thermodynamic ([1,5-a]) | Classical condition; drives rearrangement rapidly. |
| Diglyme | 162 | Thermodynamic ([1,5-a]) | Use for extremely stubborn substrates requiring high energy. |
References
-
Tang, C.; Li, Z.; Wang, Q. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives. Beilstein J. Org.[5][6] Chem.2013 , 9, 2629–2634. Link
-
BenchChem Technical Support. Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem Guides2025 . Link
-
Hassen, M. B.; et al. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines.[7][8] Molecules2023 , 28, 3917.[7][8] Link
-
Hu, L.; et al. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.[3][9] Preprints.org2025 .[3] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Amino-Triazolopyrimidines
Welcome to the technical support guide for navigating the purification challenges of amino-triazolopyrimidines. This class of compounds, rich in nitrogen and possessing basic properties, frequently presents unique and frustrating obstacles during silica gel chromatography. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with a framework for understanding these challenges and implementing robust, scientifically-grounded solutions. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve your purification goals.
Section 1: Understanding the Core Challenge
Amino-triazolopyrimidines are notoriously difficult to purify on standard silica gel for two primary reasons:
-
Basicity: The presence of amino groups and the nitrogen-rich heterocyclic core confers basicity to these molecules. Silica gel, by its nature, has an acidic surface due to the presence of silanol (Si-OH) groups.[1][2] This leads to strong acid-base interactions, which are a primary cause of many purification issues.
-
Polarity & Metal Chelation: The triazolopyrimidine scaffold is inherently polar. Furthermore, residual metal impurities on the silica surface can act as chelation sites for the multiple nitrogen atoms in the molecule, leading to secondary retention effects.[3]
These interactions manifest as several common problems, including severe peak tailing, irreversible adsorption to the stationary phase, and even on-column decomposition.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my amino-triazolopyrimidine streaking or "tailing" so badly on my TLC plate?
Answer: Streaking, or tailing, is the most common indicator of a problematic interaction between your basic compound and the acidic silica gel surface.[1] The silanol groups on the silica are acidic (pKa ~4.5) and can protonate your basic analyte. This strong ionic interaction causes a portion of your compound to "stick" to the stationary phase, eluting slowly and creating a characteristic streak or tailed spot instead of a compact circle.[2][6] This phenomenon is a direct preview of the poor separation you will likely achieve on a column.
Q2: My compound seems to have disappeared during column chromatography. My recovery is extremely low. Where did it go?
Answer: This issue, known as irreversible adsorption, is an extreme case of the acid-base interaction described above. If the interaction between your basic compound and the acidic silanol sites is strong enough, the compound will not elute from the column, even with highly polar solvent systems.[1] This results in a significant loss of material. In some cases, the compound may appear as a dark or colored band at the very top of the column that refuses to move.[5]
Q3: I ran a column and now my "pure" fractions show new spots on the TLC. Is my compound decomposing?
Answer: It is a distinct possibility. The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[4] For certain functional groups, the prolonged exposure to the acidic environment of the column can lead to hydrolysis, rearrangement, or other decomposition pathways. If you observe new impurities after chromatography that were not present in the crude reaction mixture, on-column decomposition is a likely culprit.[4]
Q4: What is a good starting solvent system for my amino-triazolopyrimidine?
Answer: Due to their polarity, you will likely need a relatively polar mobile phase. Common starting points are gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[7][8] However, for amino-triazolopyrimidines, it is almost always necessary to incorporate a basic modifier into the eluent from the very beginning of your method development on TLC plates.[1][9]
Section 3: Troubleshooting Guide & Advanced Solutions
This section provides detailed strategies to overcome the specific issues encountered during purification.
Problem: Severe Peak Tailing and Streaking
This is the most frequent challenge. The goal is to disrupt the strong interaction between the basic analyte and the acidic stationary phase.
Solution: Employing Mobile Phase Modifiers
The most effective strategy is to add a small amount of a competing base to your mobile phase.[6] This "sacrificial" base will interact with the acidic silanol sites, effectively neutralizing them and allowing your compound of interest to elute symmetrically.
Table 1: Common Basic Modifiers for Silica Gel Chromatography
| Modifier | Typical Concentration | Recommended Use & Comments |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | The most common choice. Volatile and easily removed under vacuum. Start with 0.5% in your TLC eluent and adjust as needed.[1] |
| Ammonia | 0.1 - 1% (v/v) | Typically added as a solution of 7N ammonia in methanol. Very effective for highly basic compounds. Can be harder to remove completely.[10] |
| Pyridine | 0.1 - 0.5% (v/v) | Less common but can be effective. Has a strong odor and higher boiling point, making it more difficult to remove. |
Experimental Protocol: TLC Optimization with Triethylamine (TEA)
-
Prepare Stock Solvents:
-
Solvent A: A non-polar solvent (e.g., Hexane or Dichloromethane).
-
Solvent B: A polar solvent (e.g., Ethyl Acetate or Methanol).
-
Solvent C: Solvent B containing 1% TEA (e.g., for every 99 mL of Ethyl Acetate, add 1 mL of TEA).
-
-
Run Initial TLC: Develop a TLC plate using a mixture of Solvent A and Solvent B (e.g., 70:30 Hexane/EtOAc) to observe the initial streaking.
-
Run Modified TLC: Prepare a new eluent by replacing Solvent B with Solvent C (e.g., 70:30 Hexane/[EtOAc + 1% TEA]).
-
Analyze and Optimize: Compare the two plates. The spot on the modified plate should be significantly more compact (less tailing). Adjust the ratio of A to C to achieve an optimal Rf value (typically 0.2-0.4) for column chromatography.
Caption: Workflow for addressing peak tailing.
Problem: Irreversible Adsorption and Low Recovery
If mobile phase modifiers are insufficient to elute your compound, a change in the stationary phase may be necessary.
Solution: Alternative Stationary Phases
-
Basic Alumina: Aluminum oxide is basic in nature and is an excellent alternative to silica for purifying basic compounds. It eliminates the strong acid-base interactions that cause irreversible binding. TLC plates for alumina are commercially available and should be used for method development.[1][10]
-
Amino-functionalized Silica: This is silica gel that has been chemically modified to have aminopropyl groups on its surface.[11] This gives the surface a basic character and is highly effective at suppressing the tailing of basic compounds.[11]
Problem: On-Column Decomposition
If you suspect your compound is degrading on the column, the primary goal is to minimize its contact time with the acidic stationary phase.
Solutions:
-
Deactivate the Silica: Adding a basic modifier like TEA to the eluent not only improves peak shape but also neutralizes the silica surface, which can significantly reduce the rate of acid-catalyzed decomposition.[8]
-
Use Flash Chromatography: Modern automated flash chromatography systems use higher pressures and flow rates, reducing the time the compound spends on the column compared to traditional gravity chromatography.
-
Switch to a Less Acidic Stationary Phase: If decomposition persists even with modifiers, switching to neutral or basic alumina, or a modified silica phase, is the best course of action.
Section 4: Advanced Purification Strategies
When normal-phase chromatography on silica or alumina fails to provide the required purity, consider these alternative techniques.
-
Reverse-Phase Chromatography (RPC): This technique uses a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[9][12] It is an excellent orthogonal technique. For basic compounds, it is often necessary to add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the analyte and suppress interactions with any residual silanol groups on the C18 silica.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that have little or no retention in reverse-phase systems.[9][14] It uses a polar stationary phase (like bare silica) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. This technique can provide excellent separation for highly polar amino-triazolopyrimidines.
Caption: Decision tree for purification strategy.
References
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- FUJIFILM Wako Chemicals. (n.d.). Silica Gel Packing Agent | Column Chromatography.
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Kumar, P., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC.
-
ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]
- BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
-
Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. support.waters.com [support.waters.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Troubleshooting the Stability of[1,2,4]Triazolo[4,3-c]pyrimidin-3-amines Under Basic Conditions
Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the structural integrity of your synthesized scaffolds. Fused bicyclic systems, particularly [1,2,4]triazolo[4,3-c]pyrimidin-3-amines , are highly valuable in medicinal chemistry but present unique stability challenges during routine laboratory handling.
This guide is designed to diagnose, explain, and resolve unexpected isomerizations that occur during the basic workup or purification of these compounds.
Part 1: Core Principles & Causality (FAQ)
Q: During the basic workup (e.g., NaOH, NaHCO₃) of my [1,2,4]triazolo[4,3-c]pyrimidin-3-amine synthesis, my NMR shows a completely different compound, but the LC-MS mass remains identical. What is happening? A: Your compound is undergoing a base-catalyzed Dimroth rearrangement . The[1,2,4]triazolo[4,3-c]pyrimidine core is kinetically favored during initial cyclization but is thermodynamically unstable relative to its [1,5-c] isomer. Exposure to basic conditions or prolonged heating triggers a structural reorganization, migrating the substituents and yielding the [1,2,4]triazolo[1,5-c]pyrimidin-3-amine[1].
Q: What is the exact mechanistic causality of this base-induced instability? A: The rearrangement proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. A hydroxide or alkoxide ion attacks the electron-deficient pyrimidine ring (typically at the C5 position). This induces ring cleavage, followed by tautomerization and bond rotation around the triazole core. Finally, the more nucleophilic nitrogen attacks the intermediate, closing the ring to form the thermodynamically stable[1,5-c] isomer[2]. Furthermore, substituents at the C3 position, such as your amine group, can actively facilitate this Dimroth-type rearrangement by stabilizing the ring-opened intermediates[3].
Q: How much more stable is the [1,5-c] isomer compared to the [4,3-c] isomer? A: Density Functional Theory (DFT) calculations demonstrate that the [1,5-c] isomers are generally more stable by approximately 28 to 62 kJ/mol, driving the equilibrium almost entirely toward the[1,5-c] product under basic conditions[2].
Part 2: Quantitative Thermodynamic & Spectroscopic Data
To help you rapidly identify which isomer you have isolated, refer to the comparative data below.
| Parameter | [1,2,4]Triazolo[4,3-c]pyrimidin-3-amine | [1,2,4]Triazolo[1,5-c]pyrimidin-3-amine |
| Thermodynamic State | Kinetically favored (Metastable) | Thermodynamically favored (Stable) |
| Relative Free Energy | Baseline (0 kJ/mol) | -28 to -62 kJ/mol (Highly Exergonic) |
| UV Absorption | Lower wavelength (Hypsochromic) | Higher wavelength (Bathochromic shift) |
| NMR Chemical Shifts | Upfield pyrimidine protons | Downfield pyrimidine protons |
| Base Stability | Highly susceptible to ANRORC | Stable under basic workup |
Part 3: Experimental Workflows & Protocols
Controlled Isomerization Assay (Self-Validating Protocol)
Objective: To definitively prove that an unknown byproduct generated during basic workup is the Dimroth rearranged [1,5-c] isomer. Causality: By subjecting the pure [4,3-c] isomer to controlled, strongly basic conditions, we intentionally force the ANRORC mechanism. If the resulting synthesized product matches the problematic byproduct in LC-MS retention time and NMR spectra, the degradation pathway is self-validated, confirming base-instability.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg of pure[1,2,4]triazolo[4,3-c]pyrimidin-3-amine in 2.0 mL of absolute ethanol in a 10 mL round-bottom flask. Causality: Ethanol provides a polar protic environment that stabilizes the charged intermediates during the ring-opening phase.
-
Base Addition: Add 1.2 equivalents of sodium ethoxide (NaOEt) or 1M NaOH (aq) dropwise to the solution. Causality: The alkoxide/hydroxide acts as the primary nucleophile, attacking the electron-deficient C5 position of the pyrimidine ring to initiate the Dimroth rearrangement[1].
-
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS every 60 minutes. Causality: The mass-to-charge ratio (m/z) will remain identical (isomeric), but the retention time will shift as the more thermodynamically stable[1,5-c] isomer forms.
-
Quenching: Once LC-MS indicates complete conversion, neutralize the reaction mixture with 1M HCl to pH 7. Causality: Neutralization protonates the nucleophile, halting any further side reactions or degradation of the newly formed stable isomer.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Spectroscopic Validation: Analyze the isolated product via ¹H-NMR. Causality: Compare the pyrimidine proton shifts to your problematic batch. The proximity of the rearranged nitrogen atom in the triazole ring significantly alters the chemical environment, shifting the pyrimidine protons downfield in the [1,5-c] isomer[1]. A match confirms your original degradation was a Dimroth rearrangement.
Part 4: Troubleshooting Logic Visualization
Workflow for diagnosing and validating base-induced Dimroth rearrangement in triazolopyrimidines.
References
[1] Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds | Source: nih.gov | URL: 1
[3] Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines | Source: eurekaselect.com | URL: 3
[2] Title: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review | Source: jchemrev.com | URL: 2
Sources
identifying impurities in crude [1,2,4]triazolo[4,3-c]pyrimidin-3-amine mixtures
Welcome to the Heterocyclic Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific analytical and mechanistic challenges associated with the impurity profiling of [1,2,4]triazolo[4,3-c]pyrimidin-3-amine mixtures.
Fused pyrimidine systems are highly valuable pharmacophores in drug discovery, but their synthesis—frequently achieved via the oxidative cyclization of pyrimidinylhydrazones—is notoriously susceptible to kinetic-thermodynamic isomerizations and degradation[1]. To ensure the integrity of your active pharmaceutical ingredients (APIs), your analytical protocols must be designed as self-validating systems that account for these specific mechanistic pitfalls.
Mechanistic Overview: The Dimroth Rearrangement
The most pervasive challenge in synthesizing [1,2,4]triazolo[4,3-c]pyrimidin-3-amines is the Dimroth rearrangement . The [4,3-c] configuration is typically the kinetic product. However, under acidic or basic conditions, or when subjected to thermal stress, the molecule undergoes a rearrangement to the thermodynamically more stable [1,2,4]triazolo[1,5-c]pyrimidine isomer[2].
Causality: The accepted mechanism involves protonation of the pyrimidine nitrogen, followed by ring opening, tautomerization via a hydrogen shift on the 1,2,4-triazole ring, and subsequent ring closure and deprotonation to form the [1,5-c] isomer[2]. Because these two isomers are isobaric (identical mass), standard low-resolution mass spectrometry will fail to differentiate them, requiring orthogonal analytical approaches[3].
Troubleshooting Guides & FAQs
Q1: My LC-MS chromatogram shows two major peaks with the exact same m/z. How do I determine which is my target [4,3-c] product and which is the impurity? A1: You are observing the kinetic [4,3-c] product and the thermodynamic[1,5-c] Dimroth rearrangement product.
-
Causality & Solution: Because they are regioisomers, they cannot be distinguished by mass alone. You must isolate both peaks via preparative HPLC and subject them to 2D NMR (HMBC and NOESY). The proton on the pyrimidine ring will show different long-range carbon couplings (HMBC) with the triazole substituents depending on the bridgehead nitrogen's position. Furthermore, the two isomeric series differ significantly in their UV absorption wavelengths due to altered π-electron delocalization, which can be monitored via a Photo Diode Array (PDA) detector[3].
Q2: We are detecting minor impurity peaks with a +18 Da and a -17 Da mass shift. What is the mechanism here? A2: These mass shifts are classic indicators of hydrolytic degradation.
-
Causality & Solution: A +18 Da shift indicates the hydrolytic opening of the triazole ring or the hydration of a pyrimidine double bond. A -17 Da shift (loss of NH₃) suggests the hydrolysis of the 3-amine group to a hydroxyl group, which rapidly tautomerizes to a stable ketone. Self-Validation: Check your reaction quench and workup steps. Prolonged exposure to strong aqueous acids or bases catalyzes these hydrolytic pathways. Adjusting the workup to a neutral pH will suppress these impurities.
Q3: How can I prevent the Dimroth rearrangement from occurring during my chromatographic analysis or purification? A3: The rearrangement is highly dependent on the pH and temperature of your mobile phase.
-
Causality & Solution: Since the[1,5-c] isomer is thermodynamically favored, the activation energy provided by heated column compartments or catalysis by acidic/basic mobile phase additives will drive the equilibrium toward the impurity[2]. Maintain strict temperature control (≤ 25°C) and avoid highly acidic modifiers like 0.1% Trifluoroacetic Acid (TFA). Instead, use mildly buffered, neutral mobile phases (e.g., 10 mM Ammonium Acetate at pH 7.0).
Data Presentation: Differentiating Isomers
To successfully profile your mixture, use the following orthogonal parameters to differentiate the kinetic product from the thermodynamic impurity.
Table 1: Analytical differentiation of [4,3-c] vs.[1,5-c] triazolopyrimidine isomers
| Analytical Parameter | [1,2,4]Triazolo[4,3-c]pyrimidine (Kinetic) | [1,2,4]Triazolo[1,5-c]pyrimidine (Thermodynamic) | Mechanistic Rationale |
| Thermodynamic Stability | Lower | Higher | Relief of steric strain in the fused bicyclic system. |
| Melting Point | Typically lower | Typically higher | Tighter crystal lattice packing in the thermodynamically stable isomer[3]. |
| UV Absorption (λmax) | Hypsochromic shift (relative) | Bathochromic shift (relative) | Extended π-electron delocalization in the [1,5-c] system[3]. |
| ¹H NMR (Pyrimidine CH) | Downfield shifted | Upfield shifted | Altered electron density and shielding from the adjacent bridgehead nitrogen[3]. |
Experimental Protocols: Self-Validating Workflows
Protocol 1: LC-HRMS/MS Impurity Profiling
Rationale: High-resolution mass spectrometry (HRMS) provides exact mass for elemental composition, while MS/MS fragmentation patterns localize structural modifications (e.g., distinguishing ring modifications from substituent losses)[4]. LC-MS, combined with NMR, is the gold standard for identifying these degradation products[5].
-
Sample Preparation: Dissolve the crude mixture in LC-MS grade Acetonitrile/Water (50:50) to a concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Critical Step: Use a neutral mobile phase (Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 7.4; Mobile Phase B: Acetonitrile) to prevent on-column Dimroth rearrangement.
-
Gradient Elution: Run a shallow gradient from 5% to 95% B over 20 minutes to ensure baseline resolution of isobaric impurities.
-
HRMS Detection: Operate in positive electrospray ionization (ESI+) mode. Set the mass resolution to at least 70,000 FWHM to confidently assign elemental compositions to unknown peaks[4].
-
Data Analysis: Extract ion chromatograms (XIC) for the theoretical exact mass of the target and predicted impurities (± 5 ppm mass tolerance).
Protocol 2: NMR Structural Elucidation of Isolated Impurities
Rationale: Mass spectrometry cannot definitively assign regiochemistry. 2D NMR is required to map the connectivity of the fused bicyclic system and confirm the triazole orientation.
-
Isolation: Pool fractions from Preparative HPLC corresponding to the unknown impurity. Lyophilize to complete dryness to remove all protonated solvents.
-
Sample Preparation: Dissolve 2-5 mg of the purified impurity in 600 µL of DMSO-d₆ (100% atom D) containing 0.03% TMS as an internal standard.
-
1D Experiments: Acquire standard ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire HMBC to observe 2- and 3-bond correlations between the pyrimidine protons and the triazole carbons.
-
Self-Validation Check: The bridgehead carbons must show distinct correlation patterns that logically close the ring system. If a predicted 3-bond cross-peak is missing, the proposed regiochemistry is invalid.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire NOESY to map through-space proton proximities, definitively confirming the orientation of the 3-amine group relative to the pyrimidine ring protons.
Workflow Visualization
Analytical workflow for isolating and identifying triazolopyrimidine impurities.
References
-
Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1,2,4]triazolo[1,5-c]pyrimidine derivatives Source: Beilstein Journals URL: [Link]
-
Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives (PMC Archive) Source: NIH / PMC URL: [Link]
-
Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines Source: ResearchGate URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]
-
Title: A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING Source: lcms.cz URL: [Link]
Sources
- 1. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 2. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. chimia.ch [chimia.ch]
Triazolopyrimidine N-Substitution Troubleshooting Center: Overcoming Steric Hindrance
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the N-alkylation and N-arylation of triazolopyrimidines. The triazole ring presents multiple nucleophilic nitrogen centers (typically N1, N2, and N3), and when coupled with bulky substituents on the pyrimidine core (e.g., at the C5 or C7 positions), steric hindrance can severely depress yields, stall reactions, and scramble regioselectivity.
This guide is designed to help you troubleshoot these specific bottlenecks by explaining the mechanistic causality behind experimental choices and providing self-validating, field-proven protocols.
Reaction Optimization Workflow
Before diving into specific troubleshooting steps, consult the logical workflow below to determine the optimal path for your specific N-substitution challenge.
Workflow for optimizing N-substitution in sterically hindered triazolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why does steric hindrance drastically reduce my N-alkylation yields, and how does the choice of base affect causality? A: Steric bulk near the nucleophilic nitrogen increases the activation energy required to reach the SN2 transition state. Using weak bases like K₂CO₃ often fails because the resulting triazolopyrimidine anion remains tightly coordinated to the potassium cation, reducing its nucleophilicity. To overcome this, shift to1[1]. The "cesium effect" is particularly useful: the large, highly polarizable cesium cation weakly coordinates to the nitrogen anion, leaving it "naked" and highly reactive, even against sterically demanding electrophiles.
Q2: How can I overcome poor regioselectivity when multiple nitrogen atoms are available in the triazole ring? A: Regioselectivity is a battle between kinetic and thermodynamic control. Bulky electrophiles will kinetically attack the least hindered nitrogen (often resulting in undesired isomers). To force the reaction toward the thermodynamically favored product, you must provide sufficient activation energy to allow equilibration. Using2 or microwave irradiation helps bypass kinetic traps, yielding the most stable N-substituted isomer[2].
Q3: Standard Buchwald-Hartwig conditions fail for the N-arylation of my hindered substrate. What catalytic system should I use? A: Standard phosphine ligands (e.g., BINAP, dppf) frequently fail with hindered triazolopyrimidines because the steric clash between the bulky aryl halide and the heterocyclic core prevents the crucial reductive elimination step in the catalytic cycle. The solution is to use3, such as [(THP-Dipp)Pd(cinn)Cl][3]. NHC ligands are highly electron-donating (stabilizing the Pd(0) intermediate) and possess a flexible steric bulk that forces the substrate molecules together, accelerating reductive elimination and delivering high yields.
Q4: Are there metal-catalyzed alternatives for N-arylation if I want to avoid Palladium? A: Yes. Ullmann-type couplings using a4 are effective for azoles[4]. However, these typically require higher temperatures (110 °C) and are less tolerant of extreme steric hindrance compared to the NHC-Palladium systems.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions, regioselectivity, and yield when dealing with sterically encumbered triazolopyrimidines.
Table 1: Impact of Reaction Conditions on Yield and Regioselectivity
| Reaction Modality | Substrate Steric Profile | Catalyst / Base System | Solvent & Temp | Major Regioisomer | Typical Yield (%) |
| N-Alkylation | Bulky C7-Substituent | K₂CO₃ (2.0 eq) | DMF, 80°C | N-2 (Kinetic) | 25–35% |
| N-Alkylation | Bulky C7-Substituent | Cs₂CO₃ (2.0 eq) | NMP, 120°C (MW) | N-1 (Thermodynamic) | 75–85% |
| N-Arylation | Ortho-Substituted Ar-I | CuI (10 mol%), Diamine | Dioxane, 110°C | N-1 | 40–55% |
| N-Arylation | Ortho-Substituted Ar-Cl | [(THP-Dipp)Pd(cinn)Cl] | 1,4-Dioxane, 120°C | N-1 | 88–95% |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Do not skip the validation checkpoints, as they ensure mechanistic integrity before proceeding to workup.
Protocol A: Microwave-Assisted N-Alkylation (Thermodynamic Control)
Use this protocol when standard room-temperature alkylations yield poor conversions or undesired kinetic isomers.
-
Preparation: In a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add the sterically hindered triazolopyrimidine (1.0 mmol) and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Purge the vial with N₂ for 5 minutes. Add 3.0 mL of anhydrous NMP. Stir at room temperature for 15 minutes to allow complete deprotonation and formation of the "naked" cesium-anion complex.
-
Electrophile Addition: Add the bulky alkyl halide (1.2 mmol, 1.2 eq) dropwise via syringe. Seal the vial with a crimp cap.
-
Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 120 °C for 30 minutes.
-
Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation: The disappearance of the starting material mass (M+H) and the appearance of the alkylated product mass confirm success. If starting material persists >20%, verify the anhydrous nature of your NMP, as moisture rapidly quenches the activated anion.
-
Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove NMP, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: NHC-Palladium Catalyzed Buchwald-Hartwig N-Arylation
Use this protocol for coupling highly hindered aryl chlorides with the triazole core.
-
Glovebox Setup (Critical): Due to the air-sensitivity of the active Pd(0) species and the strong base, all solid transfers must occur in a glovebox.
-
Reagent Mixing: To an oven-dried Schlenk tube, add the triazolopyrimidine (0.5 mmol), the aryl chloride (0.55 mmol, 1.1 eq), [(THP-Dipp)Pd(cinn)Cl] catalyst (2 mol%), and sodium tert-butoxide (t-BuONa) (1.5 mmol, 3.0 eq).
-
Solvent Addition: Add 2.5 mL of anhydrous, degassed 1,4-dioxane. Seal the tube, remove it from the glovebox, and place it under a positive pressure of Argon.
-
Heating: Stir the mixture vigorously in a pre-heated oil bath at 120 °C for 24 hours.
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The reaction is self-validating if the highly fluorescent triazolopyrimidine starting material spot is completely consumed, replaced by a higher Rf product spot.
-
Isolation: Cool to room temperature, dilute with 10 mL of Dichloromethane, and filter through a short pad of Celite to remove the palladium black and salts. Concentrate the filtrate and purify via flash column chromatography.
References
1.[1]1 - google.com 2.[2]2 - nih.gov 3.[3]3 - nih.gov 4.[4]4 - organic-chemistry.org
Sources
- 1. WO2013060837A1 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]
- 2. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Validation & Comparative
Comparative Potency Guide: Triazolo[4,3-c] vs. Triazolo[1,5-c] Adenosine Antagonists
This guide provides an in-depth technical comparison of triazolo[4,3-c]quinazoline versus triazolo[1,5-c]quinazoline scaffolds, specifically focusing on their potency and utility as adenosine receptor antagonists.
Executive Summary: The Isomerism-Activity Paradox
In the development of adenosine receptor antagonists, the structural distinction between the [4,3-c] and [1,5-c] isomers is not merely academic—it is the determinant of biological function.
-
Triazolo[1,5-c]quinazolines (e.g., CGS 15943) are the thermodynamically stable isomers and represent a premier class of potent, nanomolar-affinity adenosine receptor antagonists.
-
Triazolo[4,3-c]quinazolines are the kinetic isomers . While they possess biological activity, they are primarily characterized as DNA intercalators and Topoisomerase II inhibitors. In the context of adenosine receptors, they are often considered precursors or inactive isomers that readily undergo the Dimroth rearrangement to form the active [1,5-c] species.
Crucial Insight: Researchers observing inconsistent potency data in "triazoloquinazoline" libraries are often witnessing an incomplete Dimroth rearrangement where the sample contains a mixture of the inactive [4,3-c] and the highly potent [1,5-c] forms.
Chemical Basis: The Dimroth Rearrangement
The pivotal factor differentiating these two scaffolds is the Dimroth rearrangement , a base-catalyzed isomerization that shifts the scaffold from the [4,3-c] to the [1,5-c] orientation. This rearrangement alters the vector of the N-substituents, fundamentally changing how the molecule engages with the orthosteric binding pocket of the adenosine receptor.
Mechanism of Action
The rearrangement proceeds via ring opening and rotation, driven by the thermodynamic stability of the [1,5-c] system.
Figure 1: The Dimroth rearrangement pathway converting the kinetic [4,3-c] isomer into the potent adenosine antagonist [1,5-c] isomer.
Pharmacological Profile & Potency Data[1][2][3]
Triazolo[1,5-c]quinazolines (The Active Antagonists)
This scaffold mimics the adenine core of the endogenous ligand, adenosine, allowing it to anchor effectively in the receptor pocket.
-
Binding Mode: The N5-amino group (or substituted amide) acts as a critical hydrogen bond donor/acceptor, mimicking the exocyclic amine of adenosine.
-
Key Compound: CGS 15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine).[1][2][3]
-
Selectivity Tuning: Acylation of the N5-amine dramatically shifts selectivity.
Triazolo[4,3-c]quinazolines (The Intercalators)
Often synthesized via oxidative cyclization of hydrazones, these compounds are planar and electron-deficient, making them ideal for stacking between DNA base pairs but poor fits for the specific hydrogen-bonding network of the adenosine receptor.
-
Primary Activity: Cytotoxicity via DNA intercalation and Topoisomerase II inhibition.[4][5]
-
Adenosine Potency: Generally considered inactive (
nM) or significantly less potent than their [1,5-c] counterparts unless they rearrange in assay buffer. -
Risk: In biological assays (pH 7.4), [4,3-c] isomers may slowly convert to [1,5-c], leading to "creeping" potency values over time.
Comparative Data Summary
| Feature | Triazolo[4,3-c]quinazoline | Triazolo[1,5-c]quinazoline |
| Thermodynamics | Kinetic Product (Unstable) | Thermodynamic Product (Stable) |
| Primary Target | DNA / Topoisomerase II | Adenosine Receptors (A1, A2A, A3) |
| Binding Affinity ( | > 1 | 0.5 – 20 nM (High Potency) |
| Key Interaction | H-bonding (N8/N5) & Hydrophobic Fit | |
| Synthesis Route | Oxidative cyclization (mild) | Dimroth Rearrangement (Base/Heat) |
Signaling Pathway Context
Understanding the downstream effects of these antagonists is critical for assay design. A2A and A3 receptors couple to opposing G-proteins.
Figure 2: Signaling pathways for A2A (Gs) and A3 (Gi) receptors. Triazolo[1,5-c] antagonists block these pathways, stabilizing cAMP levels against agonist challenge.
Experimental Protocols
Protocol A: Validating Isomeric Purity (NMR)
Before testing potency, you must ensure you have the active [1,5-c] isomer.
-
Solvent: Dissolve 5 mg of compound in DMSO-
. -
Marker: Look for the H2 proton (triazole ring).
-
[4,3-c] Isomer: The H2 proton typically appears upfield relative to the [1,5-c] isomer due to different shielding cones.
-
[1,5-c] Isomer: The H2 proton is deshielded (downfield shift, often
8.5–9.5 ppm).
-
-
Stability Check: Incubate the NMR tube at 40°C for 24 hours. Appearance of new peaks indicates rearrangement (sample is unstable [4,3-c]).
Protocol B: Radioligand Binding Assay (Human A3 Receptor)
Objective: Determine
Materials:
-
Membranes: CHO cells stably expressing human A3 receptors.[3]
-
Radioligand:
(0.5 nM). -
Non-specific control:
R-PIA or NECA.
Workflow:
-
Preparation: Dilute membranes in incubation buffer (50 mM Tris-HCl, 10 mM MgCl
, 1 mM EDTA, pH 7.4). Note: Add Adenosine Deaminase (ADA) (2 U/mL) to remove endogenous adenosine which interferes with binding. -
Incubation:
-
Mix:
Membrane + Radioligand + Test Compound (10 concentrations, to M). -
Incubate for 90 minutes at 25°C . (Equilibrium is slower for hydrophobic [1,5-c] antagonists).
-
-
Termination: Rapid filtration through GF/B filters using a Brandel harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity (gamma counter). Calculate
and convert to using the Cheng-Prusoff equation:
References
-
Kim, Y.C., et al. (1998). "Derivatives of the triazoloquinazoline adenosine antagonist (CGS 15943) having high potency at the human A2B and A3 receptor subtypes."[1][3] Journal of Medicinal Chemistry. Link
-
Baraldi, P.G., et al. (2012). "Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Potent and selective A2A adenosine antagonists." Journal of Medicinal Chemistry. Link
-
El-Adl, K., et al. (2021). "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors."[5] Archiv der Pharmazie. Link
-
Potts, K.T., et al. (1970). "Isomerization of s-Triazolo[4,3-c]quinazoline Derivatives." Journal of Organic Chemistry. Link
-
Federico, S., et al. (2012). "[1,2,4]Triazolo[1,5-c]pyrimidine Nucleus as Adenosine Receptor Antagonists: Shift in Selectivity from A2A to A3 Adenosine Receptors." ChemMedChem. Link
Sources
- 1. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Having High Potency at the Human A2B and A3 Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of the triazoloquinazoline adenosine antagonist (CGS 15943) having high potency at the human A2B and A3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Triazolopyrimidine Amines
Introduction: The Analytical Imperative for Triazolopyrimidine Amines
The triazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry and drug development.[1] Its derivatives are explored for a vast array of therapeutic applications, including anticancer, antiviral, and anti-tubercular agents.[2][3][4] As research accelerates, the unambiguous structural characterization of novel analogues becomes paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as an indispensable tool for this purpose, providing not only molecular weight confirmation but also deep structural insights through controlled fragmentation.
This guide provides an in-depth analysis of the characteristic fragmentation patterns of triazolopyrimidine amines observed under Collision-Induced Dissociation (CID) conditions. We will dissect the fragmentation of the core heterocyclic system, explore the directing influence of the amine substituent, and compare these patterns to related scaffolds. This document is designed for researchers and drug development professionals seeking to leverage mass spectrometry for the robust characterization of this vital class of molecules.
Foundational Principles: Ionization and Fragmentation
For the analysis of moderately polar, nitrogen-containing heterocycles like triazolopyrimidine amines, Electrospray Ionization (ESI) is the technique of choice. It is a soft ionization method that typically generates protonated molecules, [M+H]+, with high efficiency and minimal in-source fragmentation.
Once the [M+H]+ precursor ion is isolated, fragmentation is induced through Collision-Induced Dissociation (CID).[5] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, leading to bond vibrations and, ultimately, fragmentation. The resulting product ions are then mass analyzed to generate an MS/MS spectrum, which serves as a structural fingerprint of the molecule.
Experimental Workflow for Fragmentation Analysis
A typical workflow for analyzing the fragmentation patterns of a novel triazolopyrimidine amine is outlined below. The protocol emphasizes a self-validating system to ensure data integrity.
Caption: Standard workflow for MS/MS analysis of triazolopyrimidine amines.
Detailed Experimental Protocol: Acquiring High-Quality MS/MS Data
Objective: To generate reproducible and informative MS/MS spectra for a synthesized triazolopyrimidine amine.
Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an ESI source.
Materials:
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA, optional, for aiding protonation).
-
Syringe pump and appropriate syringe.
-
The triazolopyrimidine amine sample.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).
-
From the stock, prepare a working solution of 1-10 µg/mL in 50:50 acetonitrile:water. For positive ion mode, adding 0.1% formic acid can improve ionization efficiency.
-
-
Instrument Setup (Positive ESI Mode):
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 120 – 150 °C
-
Desolvation Gas (N₂) Flow: 8 – 12 L/min
-
Desolvation Temperature: 350 – 450 °C
-
-
Infusion: Load the working solution into a syringe and infuse into the MS at a flow rate of 5-10 µL/min.
-
-
MS Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum over a relevant m/z range (e.g., 100-1000 Da) to confirm the presence and purity of the protonated molecule [M+H]+.
-
Product Ion Scan (MS/MS):
-
Set the first mass analyzer (Q1) to isolate the [M+H]+ ion with an isolation window of ~1 Da.
-
Introduce collision gas (Argon or Nitrogen) into the collision cell (Q2).
-
Perform an initial MS/MS scan at a moderate collision energy (e.g., 20-25 eV).
-
Energy-Resolved CID: To gain a more complete picture of the fragmentation cascade, acquire multiple MS/MS spectra at varying collision energies (e.g., ramp from 10 eV to 40 eV). Low energies will reveal the initial, most facile fragmentations, while higher energies will induce more extensive fragmentation.[6]
-
-
-
Data Analysis:
-
Analyze the resulting product ion spectra to identify major fragment ions.
-
Propose elemental compositions for the fragments based on accurate mass measurements (if using high-resolution MS) and isotopic patterns.
-
Elucidate the fragmentation pathways that connect the precursor ion to the observed product ions.
-
Characteristic Fragmentation Patterns of the Triazolopyrimidine Core
The fragmentation of the fused[2][7][8]triazolo[1,5-a]pyrimidine system is governed by the relative stability of its two constituent rings and the positions of protonation. The pyrimidine ring, being more electron-deficient, is often susceptible to cleavage.
A common initial fragmentation pathway involves the cleavage of the pyrimidine ring. Based on studies of related pyrimidine and purine systems, a retro-Diels-Alder (RDA) type reaction is a plausible mechanism for ring opening.[9][10] Another key fragmentation is the loss of small neutral molecules.
Proposed Core Fragmentation
For the unsubstituted[2][7][8]triazolo[1,5-a]pyrimidine core, a likely fragmentation cascade initiated by pyrimidine ring cleavage is shown below. This pathway often involves the loss of neutral species like HCN or N₂.
Caption: Plausible fragmentation pathways for the core triazolopyrimidine ring.
The Directing Influence of the Amine Substituent
The presence of an amine group significantly directs the fragmentation pathways. In mass spectrometry, amines are well-known to undergo characteristic cleavages, primarily alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a stable, resonance-stabilized cation.[11][12][13]
When the amine is directly attached to the triazolopyrimidine ring (an amino group), fragmentation is often initiated by the loss of ammonia (NH₃) or related species. However, when the amine is part of a substituted side chain, alpha-cleavage becomes a dominant and highly diagnostic fragmentation channel.
Case Study: Fragmentation of a Hypothetical 7-Alkylamino-Triazolopyrimidine
Let's consider a generic 7-(ethylamino)-[2][7][8]triazolo[1,5-a]pyrimidine. The amine side chain provides a clear site for predictable fragmentation.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| [M+H]⁺ | [M+H - 15]⁺ | CH₃• (methyl radical) | Alpha-cleavage at the ethylamino side chain. This is a highly favored pathway. |
| [M+H]⁺ | [M+H - 28]⁺ | C₂H₄ (ethylene) | McLafferty-type rearrangement involving the ethyl group, followed by elimination. |
| [M+H]⁺ | [M+H - 27]⁺ | HCN | Cleavage of the pyrimidine ring, as seen in the core fragmentation. |
| [M+H]⁺ | [M+H - 43]⁺ | HN=C=NH | Loss of the aminotriazole portion after ring cleavage. |
The most abundant fragment ion in the MS/MS spectrum of an N-alkylated triazolopyrimidine amine is often the result of alpha-cleavage.[11] The loss of the largest alkyl radical is typically preferred.
Caption: Key diagnostic fragmentations for a 7-substituted triazolopyrimidine amine.
Comparative Fragmentation: Triazolopyrimidines vs. Purines
To appreciate the unique fragmentation patterns of triazolopyrimidine amines, it is useful to compare them with their well-known bioisosteres, the purines.[14] While both are fused nitrogen-containing heterocycles, their fragmentation can differ significantly, providing a basis for differentiation.
| Feature | Triazolopyrimidine Amines | Purine Amines (e.g., Adenine) |
| Core Structure | [2][7][8]triazole fused to pyrimidine | Imidazole fused to pyrimidine |
| Primary Neutral Loss | Often involves complex pyrimidine ring rupture (e.g., loss of HCN, CHN₂). | Characterized by the sequential loss of HCN from the pyrimidine ring, followed by another HCN loss from the imidazole ring.[15] |
| Side Chain Fragmentation | Alpha-cleavage at the N-alkyl side chain is highly diagnostic. | If a ribose sugar is present (nucleoside), the dominant fragmentation is the cleavage of the glycosidic bond, yielding the protonated base.[10] |
| Diagnostic Ions | Ions resulting from the cleavage of the triazole-pyrimidine linkage. | The protonated base ion (e.g., m/z 136 for adenine) is typically the base peak for nucleosides. |
This comparative analysis demonstrates that while both scaffolds share some fragmentation behaviors related to the pyrimidine ring, the nature of the five-membered ring (triazole vs. imidazole) and the substituents create distinct and identifiable MS/MS fingerprints.
Conclusion
The fragmentation patterns of triazolopyrimidine amines under ESI-MS/MS are a powerful source of structural information. The analysis is anchored in understanding the fragmentation of the core heterocyclic system, which is typically initiated by the cleavage of the pyrimidine ring. Crucially, the amine substituent acts as a strong directing group, with N-alkyl side chains yielding highly predictable and diagnostic fragment ions through alpha-cleavage. By carefully controlling experimental conditions, particularly collision energy, and comparing the resulting spectra to related heterocyclic systems, researchers can confidently elucidate the structures of novel triazolopyrimidine derivatives, accelerating the pace of drug discovery and development.
References
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][7][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). MDPI. [Link]
-
Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. [Link]
-
1,2,4‐Triazolopyrimidines based bioactive molecules. ResearchGate. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Council of Chemists. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2014). PMC. [Link]
-
Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. ResearchGate. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Fragmentation of Amines. Whitman College. [Link]
-
Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A Direct Comparison. (2022). ACS Publications. [Link]
-
Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]
-
Synthesis of[2][7][8]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). MDPI. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2016). PMC. [Link]
-
Kertész, V., & Van Berkel, G. J. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(11), 1799–1808. [Link]
-
Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. (2021). Biomedical Journal of Scientific & Technical Research. [Link]
-
An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. (2019). Bioorganic chemistry, 87, 102919. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). Indonesian Journal of Chemistry. [Link]
-
ESI-MS and MS/MS fragmentation pattern of the peaks eluted at 25.1,... ResearchGate. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal, 5(2), 37-40. [Link]
Sources
- 1. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 3. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. article.sapub.org [article.sapub.org]
- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
Analytical Strategies for the IR Spectroscopic Identification of Amino Groups in Fused Triazoles: ATR-FTIR vs. KBr Transmission
Fused triazoles—such as triazolopyrimidines, triazolopyridines, and triazolothiadiazoles—are privileged scaffolds in contemporary drug discovery. The functionalization of these ring systems with an exocyclic amino group (-NH₂) fundamentally alters the molecule's tautomeric equilibrium, hydrogen-bonding capacity, and target binding affinity[1].
Fourier-Transform Infrared (FTIR) spectroscopy is a frontline analytical technique for confirming the presence and structural environment of this amino group. However, the choice of sample introduction methodology dictates the fidelity of the spectral data. This guide objectively compares Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission, providing researchers with causal insights and self-validating protocols to eliminate false negatives caused by matrix interferences.
Mechanistic Background: The Analytical Challenge of the -NH₂ Group
The primary challenge in identifying the amino group of a fused triazole via IR spectroscopy lies in the high-frequency region of the spectrum. The -NH₂ group exhibits highly characteristic vibrational modes, most notably the asymmetric and symmetric stretching vibrations.
In a pristine environment, the asymmetric stretch typically appears around 3450 cm⁻¹, while the symmetric stretch is found near 3200 cm⁻¹[2]. Additionally, N-H bending (scissoring) vibrations manifest strongly in the 1650–1580 cm⁻¹ region[2].
The Causality of Matrix Interference: The critical analytical vulnerability occurs between 3100 and 3500 cm⁻¹. This exact window overlaps with the broad, intense O-H stretching band of water (3200–3600 cm⁻¹). If the sample matrix absorbs ambient moisture, the resulting O-H band will completely swallow the sharp N-H doublet of the amino-triazole, rendering identification impossible[3]. This physical reality drives the strategic choice between ATR and KBr methodologies.
Table 1: Characteristic IR Vibrational Modes of Amino-Fused Triazoles
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Significance & Causality |
| N-H Asymmetric Stretch | ~3450 | Out-of-phase vibration of the primary amine; highly sensitive to hydrogen bonding[2]. |
| N-H Symmetric Stretch | ~3200 | In-phase vibration; shifts to lower frequencies when acting as a hydrogen bond donor[2]. |
| N-H Scissoring (Bend) | 1650–1580 | In-plane bending; critical secondary confirmation if the high-frequency region is obscured[2]. |
| C=N Ring Stretch | 1640–1560 | Diagnostic feature of the fused triazole aromatic system[4]. |
Technique Comparison: ATR-FTIR vs. KBr Pellet Transmission
To achieve reliable identification of the amino group, researchers must choose between the high-throughput, matrix-free environment of ATR and the traditional, high-baseline-fidelity of KBr transmission.
Attenuated Total Reflectance (ATR-FTIR)
ATR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). The wave penetrates only 0.5–2 µm into the sample[5].
-
The Advantage: Because the solid sample is analyzed directly without a hygroscopic salt matrix, the risk of ambient water masking the N-H stretches is virtually eliminated[6]. This makes ATR the superior choice for resolving the amino doublet.
-
The Trade-off: Anomalous dispersion and wavelength-dependent penetration depth can cause slight peak shifts (e.g., carbonyl and amine bands shifting to lower wavenumbers) and variations in relative peak intensities compared to historical transmission libraries[5][7].
KBr Pellet Transmission
This traditional method involves dispersing the triazole sample into a transparent KBr matrix.
-
The Advantage: When executed perfectly in a rigorously dry environment, KBr transmission yields exceptionally smooth baselines and high-fidelity spectra, free from the jagged noise sometimes seen in the high-frequency ranges of ATR[3].
-
The Trade-off: KBr is inherently hygroscopic. The preparation is laborious, and any moisture uptake during grinding or pressing will introduce a massive O-H artifact that obscures the 3100–3500 cm⁻¹ region[5][7].
Table 2: Performance Comparison Matrix
| Parameter | ATR-FTIR (Diamond/ZnSe) | KBr Pellet Transmission |
| N-H Band Resolution | Excellent: No hygroscopic matrix interference[6]. | Variable: Highly dependent on matrix dryness[3]. |
| Baseline Fidelity | Good: May exhibit noise >2800 cm⁻¹[3]. | Excellent: Smooth baseline across all ranges[3]. |
| Sample Preparation | < 1 minute; direct application[5]. | 10–15 minutes; requires grinding and pressing[5]. |
| Destructive? | No; sample can be recovered[5]. | Yes; sample is embedded in salt[5]. |
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical workflow for selecting the appropriate IR methodology based on the primary analytical goal.
Decision matrix for selecting IR spectroscopy methods for amino-fused triazoles based on analytical goals.
Self-Validating Experimental Protocols
To ensure scientific integrity, every spectroscopic workflow must include internal validation steps to rule out artifacts.
Protocol A: High-Throughput ATR-FTIR Analysis
Best for rapid confirmation of the -NH₂ group during synthetic optimization.
-
System Validation (The Blank Check): Before introducing the sample, execute a background single-beam scan on the clean Internal Reflection Element (IRE).
-
Causality: This validates the absence of residual organic contaminants from previous runs, preventing phantom peaks in the N-H region.
-
-
Sample Application: Place 1–2 mg of the solid amino-fused triazole directly onto the center of the crystal[1].
-
Pressure Application: Lower the pressure anvil until the clutch clicks.
-
Causality: The evanescent wave only penetrates a few micrometers. Intimate optical contact between the crystal and the solid particles is mandatory to prevent severe signal attenuation[5].
-
-
Acquisition & Algorithmic Correction: Acquire the spectrum (typically 16–32 scans at 4 cm⁻¹ resolution). Apply an ATR correction algorithm via the spectrometer software.
-
Causality: ATR peak intensities scale linearly with wavelength. Correction algorithms normalize the spectrum to approximate a transmission profile, allowing for accurate comparison against historical libraries[8].
-
Protocol B: High-Fidelity KBr Pellet Transmission
Best for generating publication-grade reference spectra, provided moisture is strictly controlled.
-
Matrix Dehydration: Bake spectroscopic-grade KBr powder at 110°C for a minimum of 12 hours prior to use. Store in a desiccator.
-
Causality: Removes adsorbed water to prevent the broad O-H stretch from swallowing the triazole's N-H doublet[3].
-
-
Self-Validation (The Matrix Check): Press a pellet using only the baked KBr. Scan this blank pellet.
-
Causality: If the blank spectrum exhibits an absorbance >0.05 a.u. at 3400 cm⁻¹, the matrix is compromised by moisture. Do not proceed; re-dry the KBr.
-
-
Sample Dispersion: Grind 1 mg of the fused triazole with 100 mg of the validated KBr using an agate mortar and pestle until a homogenous, fine powder is achieved.
-
Causality: Maintaining a 0.2% to 1% w/w concentration prevents complete absorption (saturation) of the IR beam and minimizes light scattering caused by large particle sizes[5].
-
-
Pellet Pressing & Acquisition: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disc[8]. Acquire the spectrum in transmission mode.
References
-
Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from[Link]
-
MDPI. The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. Retrieved from[Link]
-
Taylor & Francis Online. Synthesis, crystal structure, spectroscopy, Hirshfeld surface and DFT studies of an organic salt of 4-amino-1,2,4-triazole... Retrieved from[Link]
-
Kintek Press. What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Retrieved from [Link]
-
ResearchGate. Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? Retrieved from [Link]
-
PMC. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Retrieved from [Link]
-
FLORE. Evaluation of ATR-FTIR spectroscopy for distinguishing anthropogenic and geogenic calcite. Retrieved from [Link]
-
Paper Template. Nature, Spectroscopy Applications and Biological Activities Triazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. kinteksolution.com [kinteksolution.com]
- 6. researchgate.net [researchgate.net]
- 7. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 8. flore.unifi.it [flore.unifi.it]
The Definitive Guide to Validating Triazolopyrimidine Scaffolds: A Comparative Analysis of 1D, 2D, and ¹⁵N NMR Methodologies
The triazolopyrimidine scaffold is a highly privileged core in medicinal chemistry, serving as the backbone for diverse therapeutics ranging from Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors [1] to naturally occurring antibiotics like Essramycin[2].
However, synthesizing these molecules presents a notorious structural elucidation challenge. The condensation of 3-amino-1,2,4-triazoles with 1,3-dielectrophiles involves an ambident nucleophile, which can yield two distinct regioisomers: the kinetic [1,2,4]triazolo[4,3-a]pyrimidine and the thermodynamic [1,2,4]triazolo[1,5-a]pyrimidine . Misassigning these isomers is a common pitfall that can derail structure-activity relationship (SAR) campaigns and lead to retracted publications.
This guide objectively compares three analytical Nuclear Magnetic Resonance (NMR) methodologies for validating triazolopyrimidine structures, providing the causality behind experimental choices and self-validating protocols to ensure absolute structural certainty.
The Mechanistic Challenge: Ambident Reactivity
Before comparing analytical methods, we must understand why the structural ambiguity exists. The nitrogen atoms at the N-1, N-2, and N-4 positions of the 3-amino-1,2,4-triazole ring exhibit varying degrees of nucleophilicity. Depending on the reaction conditions (temperature, base, solvent), the initial attack can occur at different nitrogens, followed by cyclization. Furthermore, the kinetic product can undergo a Dimroth rearrangement under basic or thermal conditions to form the thermodynamic product.
Ambident reactivity pathways leading to triazolopyrimidine regioisomers.
Because both regioisomers possess identical molecular weights and highly similar 1D ¹H and ¹³C chemical shifts, mass spectrometry and standard 1D NMR are insufficient for absolute validation.
Performance Comparison: Analytical Methodologies
To establish a self-validating system for structural elucidation, we compare three tiers of NMR analysis.
Quantitative Performance Summary
| Methodology | Primary Mechanism | Regioisomer Resolution | Acquisition Time | Sensitivity | Cost / Accessibility |
| 1D NMR + NOESY | Through-space dipole-dipole coupling (< 5 Å) | Low (Often inconclusive due to proton deficiency) | ~30 mins | High | High (Standard Spectrometer) |
| ¹H-¹³C HSQC / HMBC | Through-bond | Moderate to High (Requires careful mapping of quaternary carbons) | 1 - 4 hours | Moderate | High (Standard Spectrometer) |
| ¹H-¹⁵N HMBC | Through-bond | Absolute (Directly interrogates the fusion points) | 12 - 24 hours | Low (Requires CryoProbe) | Low (Advanced Hardware Needed) |
Deep Dive & Experimental Causality
Tier 1: The Baseline (1D NMR & NOESY)
The Approach: Researchers often attempt to use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to observe through-space interactions between the protons on the triazole ring and the pyrimidine ring. The Causality of Failure: Triazolopyrimidines are inherently "proton-deficient" at the ring junction. The distance between the closest non-exchangeable protons across the two rings frequently exceeds the 5 Å limit required for a detectable NOE signal. Relying on NOESY for this scaffold often leads to false negatives or ambiguous assignments, which historically led to the misassignment of commercial TDP2 inhibitor hits [1].
Tier 2: The Workhorse (¹H-¹³C HSQC & HMBC)
The Approach: Heteronuclear Single Quantum Coherence (HSQC) maps direct ¹H-¹³C bonds (
Tier 3: The Gold Standard (¹H-¹⁵N HMBC)
The Approach: Directly interrogating the nitrogen atoms at the fusion points using natural abundance ¹H-¹⁵N HMBC.
The Causality of Absolute Validation: The bridgehead atoms defining the regioisomers are nitrogens. By utilizing a gradient-enhanced ¹H-¹⁵N HMBC experiment, researchers can observe
Logical decision tree for NMR structural elucidation of nitrogen-rich heterocycles.
Experimental Protocol: Natural Abundance ¹H-¹⁵N HMBC
To ensure trustworthiness and reproducibility, the following is a step-by-step methodology for setting up a natural abundance ¹H-¹⁵N HMBC experiment to differentiate triazolopyrimidine regioisomers.
Prerequisites:
-
Sample concentration:
20 mg in 0.6 mL deuterated solvent (DMSO- or CDCl ). -
Hardware: 500 MHz or 600 MHz NMR spectrometer equipped with a z-gradient CryoProbe (essential for overcoming the low natural abundance of ¹⁵N, which is 0.37%).
Step-by-Step Workflow:
-
Probe Tuning and Matching (Critical): Manually tune and match the probe for both ¹H and ¹⁵N frequencies. Automatic tuning often fails for low-gamma nuclei like ¹⁵N in complex matrices.
-
90° Pulse Calibration: Accurately determine the 90° pulse width for ¹H to maximize signal-to-noise ratio (SNR) and ensure proper coherence transfer.
-
Pulse Sequence Selection: Load a gradient-enhanced, phase-sensitive ¹H-¹⁵N HMBC pulse sequence (e.g., hmbcgplpndqf in Bruker TopSpin).
-
Parameter Optimization:
-
Long-Range Coupling Constant (
): Set the long-range coupling delay to target Hz. (Triazolopyrimidine and nitrogen-proton couplings typically range from 4 to 8 Hz). -
Spectral Widths: Set the F2 (¹H) spectral width to cover 0–12 ppm. Set the F1 (¹⁵N) spectral width to cover 0–400 ppm (using liquid ammonia as the 0 ppm reference).
-
Relaxation Delay (D1): Set to 1.5 – 2.0 seconds to allow sufficient
relaxation of the protons. -
Increments: Set
increments to 256 or 512 to ensure adequate resolution in the nitrogen dimension. -
Scans: Set the number of scans (NS) to 32–64 per increment. Total acquisition time should be approximately 12 to 18 hours.
-
-
Data Processing: Zero-fill the F1 dimension to 1024 points and apply a sine-squared window function in both dimensions before Fourier transformation.
Interpretation:
In the [1,5-a] isomer, the pyrimidine protons will show strong
Conclusion
While 1D NMR and standard ¹H-¹³C 2D techniques are sufficient for routine purity checks, they are structurally blind to the subtle ambident variations of nitrogen-rich heterocycles. For the definitive validation of triazolopyrimidine scaffolds—especially when developing novel therapeutics or reporting new synthetic methodologies—natural abundance ¹H-¹⁵N HMBC is the required gold standard. It transforms ambiguous through-space assumptions into self-validating, through-bond certainty.
References
-
Wang, Z., et al. "Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019. Available at:[Link]
-
El-Gendy, M. M. A., et al. "Essramycin: a first triazolopyrimidine antibiotic isolated from nature." The Journal of Antibiotics, 2008. Available at:[Link]
-
Awad, H. M., et al. "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 2010. Available at:[Link]
A Comparative Guide to the Kinase Inhibition Profiles of Triazolopyrimidine Scaffolds
Introduction: The Rise of a Privileged Scaffold in Kinase Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The triazolopyrimidine (TP) nucleus is a prime example of such a structure, particularly in the highly competitive field of kinase inhibitor development.[1][2] Its structural resemblance to the native purine core of ATP allows it to effectively compete for the kinase ATP-binding site, a foundational principle of many targeted therapies.[3] However, the true power of the TP scaffold lies in its synthetic tractability and versatile chemical nature.[1][4] This allows chemists to systematically modify its structure, fine-tuning potency and selectivity against specific kinase targets, thereby creating a diverse array of inhibitors for diseases ranging from cancer to inflammation.[2][5]
This guide provides a technical, in-depth comparison of the kinase inhibition profiles of distinct triazolopyrimidine-based compounds. We will explore the structure-activity relationships (SAR) that govern their selectivity, detail the rigorous experimental methodologies required to accurately profile them, and place their activity within the broader context of cellular signaling pathways.
Comparative Analysis: Tailoring Selectivity on a Common Framework
The remarkable diversity of inhibition profiles achievable with the TP scaffold can be illustrated by comparing three exemplar compounds: TP-A, a potent receptor tyrosine kinase (RTK) inhibitor; TP-B, a selective serine/threonine kinase inhibitor; and TP-C, a cell cycle-focused inhibitor. The data below, representing typical results from a broad kinase panel screen, highlights their distinct therapeutic potential.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM) of Exemplar Triazolopyrimidine Compounds
| Kinase Target Family | Specific Kinase | TP-A (RTK-focused) | TP-B (MAPK-focused) | TP-C (Cell Cycle-focused) |
| Tyrosine Kinases | EGFR | 8 | >10,000 | 2,500 |
| VEGFR2 | 12 | 8,500 | >10,000 | |
| SRC | 250 | 1,200 | 90 | |
| Serine/Threonine Kinases | BRAF (V600E) | >10,000 | 5 | 9,800 |
| PI3Kα | 5,600 | 4,900 | 7,500 | |
| CDK2 | 950 | 4,500 | 15 | |
| CDK4 | >10,000 | >10,000 | 25 |
Note: Data is representative and for illustrative purposes.
This comparative data reveals key structure-activity relationship (SAR) insights:
-
TP-A shows potent, low-nanomolar inhibition of key RTKs involved in angiogenesis and tumor growth (EGFR, VEGFR2), suggesting its development as an anti-cancer agent targeting these pathways.[6][7]
-
TP-B demonstrates exceptional potency and selectivity for the oncogenic BRAF V600E mutant, a critical driver in melanoma and other cancers. This highlights the scaffold's ability to be tailored for mutant-specific targets.
-
TP-C exhibits strong inhibition of Cyclin-Dependent Kinases 2 and 4 (CDK2/4), pivotal regulators of cell cycle progression, indicating its potential as a cell-cycle arresting anti-proliferative agent.[8][9]
These distinct profiles are not accidental; they are the result of deliberate chemical modifications to the core TP scaffold, designed to exploit unique features within the ATP-binding pocket of each target kinase.[10][11]
Experimental Methodologies: The Foundation of Trustworthy Data
The integrity of any comparative analysis rests on the quality of the underlying experimental data. Kinase inhibitor profiling requires a multi-step approach, beginning with precise biochemical assays and progressing to validation in a more physiologically relevant cellular context.[12][13]
Part 1: Biochemical Potency Determination via Luminescence-Based Assay
To determine the direct inhibitory effect of a compound on a purified kinase, luminescence-based assays that measure ATP consumption are an industry standard. The Kinase-Glo® assay is a robust, high-throughput method that quantifies the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Experimental Workflow: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Caption: Validating kinase inhibition in cells via Western Blot analysis.
Step-by-Step Protocol:
-
Cell Treatment: Select a cancer cell line where the target kinase is active (e.g., NCI-H1975 for EGFR, A375 for BRAF V600E, MCF-7 for CDK4). Treat the cells with a dose-response of the test compound for a specified time.
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay. This step is critical for ensuring equal protein loading.
-
Gel Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe one membrane with an antibody specific to the phosphorylated form of a known kinase substrate (e.g., phospho-Rb for CDK4 inhibition). Probe a parallel membrane (or strip and re-probe the same one) with an antibody for the total form of that substrate and/or a housekeeping protein (e.g., GAPDH).
-
Detection & Analysis: Use a chemiluminescent HRP-conjugated secondary antibody to detect the primary antibodies. Image the resulting bands and perform densitometry to quantify the signal.
Trustworthiness: This protocol is a self-validating system. By normalizing the phospho-protein signal to the total protein signal, we can confidently attribute a decrease in phosphorylation to the specific inhibitory action of the compound, rather than to off-target effects on protein expression or errors in protein loading.
Visualizing the Impact: Kinase Inhibition in Signaling Pathways
The ultimate goal of a kinase inhibitor is to modulate a dysregulated signaling pathway. Understanding this context is key to predicting its therapeutic effect. The distinct profiles of our exemplar TP compounds translate to the inhibition of different critical cancer-related pathways.
Inhibition of Oncogenic Signaling by TP Scaffolds
Caption: Simplified diagram of signaling pathways targeted by exemplar TP inhibitors.
This diagram illustrates how:
-
TP-A blocks signals at the top of the cascade, impacting both the PI3K-AKT and RAS-RAF pathways.
-
TP-B provides a highly specific intervention within the MAPK pathway.
-
TP-C directly halts the machinery of cell cycle progression.
Conclusion
The triazolopyrimidine scaffold is a cornerstone of modern kinase inhibitor design, offering a robust and highly adaptable platform for generating compounds with diverse and specific inhibition profiles. This guide has demonstrated how subtle variations on this core can yield inhibitors targeting distinct kinase families and, consequently, different oncogenic signaling pathways. By employing a rigorous and multi-layered experimental approach—from high-throughput biochemical screens to definitive cellular target engagement studies—researchers can confidently characterize these potent molecules. This methodical process of design, synthesis, and profiling is essential for advancing the next generation of targeted therapies from the laboratory to the clinic.
References
-
Title: SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and SAR ofT[1][10][11]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile Source: PubMed URL: [Link]
-
Title: Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies Source: Indonesian Journal of Science & Technology URL: [Link]
-
Title: Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling Source: Eurofins Discovery URL: [Link]
-
Title: Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects Source: Current Medicinal Chemistry URL: [Link]
-
Title: Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR Source: ResearchGate URL: [Link]
-
Title: SAR of tested triazolopyrimidine derivatives 5a–g against HepG‐2 and MCF‐7 cell lines. Source: ResearchGate URL: [Link]
-
Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Kinase Activity Assay Source: Creative Diagnostics URL: [Link]
-
Title: Simple, direct, cell-based test for kinase inhibitor development Source: INiTS URL: [Link]
-
Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies Source: ResearchGate URL: [Link]
-
Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: Synthesis and SAR ofT[1][10][11]riazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition Source: ResearchGate URL: [Link]
-
Title: A cell-based screening assay to identify novel kinase inhibitors Source: AACR Publications URL: [Link]
-
Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PubMed URL: [Link]
-
Title: Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 Source: Frontiers in Oncology URL: [Link]
-
Title: Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][10][11]riazolopyrimidine Derivatives as Potential Anticancer Agents Source: MDPI URL: [Link]
-
Title: Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer Source: Current Issues in Pharmacy and Medical Sciences URL: [Link]
-
Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) Source: ScienceDirect URL: [Link]
Sources
- 1. Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal Protocol: [1,2,4]triazolo[4,3-c]pyrimidin-3-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
[1,2,4]triazolo[4,3-c]pyrimidin-3-amine is a fused nitrogen-rich heterocyclic amine. In drug discovery, this scaffold is frequently utilized as a kinase inhibitor or adenosine receptor antagonist. Its structural stability and high nitrogen content present specific challenges for disposal that distinguish it from standard organic waste.
Crucial Operational Directive: Unlike simple aliphatic amines, this heteroaromatic system is thermally stable and resistant to mild chemical degradation. Do not attempt to quench or neutralize this compound via standard acid/base hydrolysis in the laboratory. The only validated disposal method is high-temperature incineration via a licensed hazardous waste facility.
Hazard Identification & Classification (GHS)
Before disposal, the waste stream must be accurately characterized.[1] While specific Safety Data Sheet (SDS) data can vary by vendor, the following classification is based on the structural moiety (amino-triazole fused pyrimidine) and analogous compounds (e.g., 3-amino-1,2,4-triazole).
Treat as a High-Potency Compound (Universal Precautions).
| Hazard Category | H-Code | Hazard Statement | Mechanism of Action |
| Health Hazard | H361 | Suspected of damaging fertility or the unborn child. | Potential interference with DNA synthesis/folate metabolism common to triazoles. |
| Irritant | H315 / H319 | Causes skin and serious eye irritation.[2][3][4][5][6] | Basic amine functionality reacts with mucosal membranes. |
| STOT-RE | H373 | May cause damage to organs through prolonged exposure. | Bioaccumulation in thyroid or liver (common in triazole class). |
| Environmental | H411 | Toxic to aquatic life with long-lasting effects.[1] | High persistence; nitrogen heterocycles leach into groundwater if landfilled. |
Pre-Disposal Segregation Logic
Proper segregation is the single most critical step to prevent accidents (e.g., violent exothermic reactions) and ensure regulatory compliance (RCRA/EPA).
The "Incompatibility Rule"
-
NEVER mix with Strong Oxidizers: (e.g., Peroxides, Nitric Acid).
-
Reason: Risk of violent reaction and formation of unstable N-oxide intermediates.
-
-
NEVER mix with Hypochlorites (Bleach):
-
Reason: Formation of chloramines , which are highly toxic and potentially explosive.
-
Waste Stream Decision Matrix
The following diagram outlines the logical flow for segregating this compound at the bench level.
Figure 1: Decision matrix for segregating waste streams at the point of generation.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired stock powder, contaminated weighing boats, gloves, and paper towels.
-
Containment: Do not throw in the general trash or biohazard bin.
-
Primary Container: Place items in a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Container: Transfer the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) screw-top jar.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: HPLC effluent, reaction solvents, or stock solutions.
-
Solvent Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., LDPE for most organics).
-
pH Check: If the solution was acidified or basified during workup, adjust pH to range 5–9 to prevent corrosion of waste drums, unless doing so generates heat/gas.
-
Note: The amine is basic; mixing with strong acid waste streams can cause heating. Add slowly.
-
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent spills.
-
Rinsing: Triple rinse the empty original vessel with a compatible solvent; add rinsate to the waste carboy.
-
Cap & Label: Keep cap closed when not actively adding waste. Label clearly with all constituents (e.g., "99% Methanol, 1% Triazolopyrimidine").
Emergency Procedures: Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental release.[4]
Stop: Do not attempt to clean up if you feel unsafe or lack PPE. PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 respirator (if powder is aerosolized).
| Spill Type | Decontamination Protocol |
| Dry Powder | 1. Cover with wet paper towels to prevent dust generation.2. Scoop up wet material into a bag.3.[4] Clean surface with soapy water (detergent). DO NOT USE BLEACH. |
| Liquid | 1. Contain with absorbent pads or vermiculite.2. Place saturated absorbents in a sealed bag.3. Wash area with detergent and water.4. Dispose of all cleanup materials as hazardous chemical waste. |
The Lifecycle of Disposal (Cradle-to-Grave)
Understanding the downstream path ensures compliance. The following diagram illustrates the workflow from your bench to final destruction.
Figure 2: The "Cradle-to-Grave" lifecycle. Note that high-temperature incineration is required to break the stable triazole ring and scrub the resulting Nitrogen Oxides (NOx).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 1,2,4-Triazolo[1,5-a]pyrimidine (Structural Analog). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed and Characteristic Wastes. [Link]
Sources
Operational Guide: Personal Protective Equipment for Handlingtriazolo[4,3-c]pyrimidin-3-amine
Operational Guide: Personal Protective Equipment for Handling[1][2][3]triazolo[4,3-c]pyrimidin-3-amine
As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of[1][2][3]triazolo[4,3-c]pyrimidin-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this directive synthesizes safety protocols from structurally analogous triazolopyrimidine and heterocyclic amine compounds. This conservative approach ensures the highest level of safety for all laboratory personnel. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.
Hazard Assessment: An Evidence-Based Approach
The primary principle of laboratory safety is to treat novel compounds with unknown toxicity as potentially hazardous. Based on data from structurally similar molecules,[1][2][3]triazolo[4,3-c]pyrimidin-3-amine should be handled as a substance that may present the following risks:
-
Skin and Eye Irritation: Many pyrimidine and triazole derivatives are known to cause skin irritation and serious eye irritation upon contact.[2][4][5][6]
-
Respiratory Tract Irritation: As a solid, the compound may exist as a fine powder. Inhalation of dust can lead to respiratory irritation.[2][4][6]
-
Toxicity if Swallowed: Analogous heterocyclic amines have been shown to be harmful or toxic if ingested.[3][7][8]
-
Potential for Chronic Effects: Certain triazole-containing compounds are suspected of causing long-term health effects, including potential damage to fertility or the unborn child with prolonged exposure.[9][10] Therefore, minimizing exposure is paramount.
This assessment mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy to mitigate all potential routes of exposure—dermal, ocular, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving the handling of solid or dissolved[1][2][3]triazolo[4,3-c]pyrimidin-3-amine. This ensemble is designed to provide a comprehensive barrier against potential exposure.
| Equipment | Specification | Purpose & Rationale |
| Eye & Face Protection | Chemical safety goggles (meeting US ANSI Z87.1 or EU EN166 standards) or a full-face shield.[7][11] | To protect eyes from dust particles and chemical splashes.[1][2] A face shield offers additional protection for the entire face when handling larger quantities or during procedures with a high splash potential. |
| Hand Protection | Chemical-resistant nitrile gloves.[1][11][12] | To prevent direct skin contact.[2] Nitrile provides excellent resistance against a wide range of chemicals. Hands should be washed thoroughly with soap and water after removing gloves.[1][2] |
| Body Protection | A long-sleeved laboratory coat.[1][11][13] | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved N95 (US) or FFP2 (EU) filtering facepiece respirator, at a minimum.[2][3] | Required when handling the compound as a powder (e.g., weighing) or if aerosols may be generated.[1] This prevents the inhalation of fine particles, a primary exposure risk for solid compounds.[2] |
Procedural Workflow: From Preparation to Post-Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.[1] All handling of the solid compound must be performed within a certified chemical fume hood.[1][11][12]
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the handling task.
Caption: Segregate waste streams at the point of generation for safe disposal.
Disposal Procedures
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, and spill absorbents, in a dedicated, clearly labeled hazardous waste container. [1][11] * Liquid Waste: Collect all unused solutions and solvent rinsates in a separate, labeled hazardous liquid waste container. [1][11]Do not mix with incompatible waste streams. [11]2. Container Management:
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. [11] * All waste containers must be kept securely closed when not in use and stored in a designated satellite accumulation area. [2][11]3. Final Disposal:
-
Dispose of all waste containingt[1][2][3]riazolo[4,3-c]pyrimidin-3-amine through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. [1][3][11]
-
References
- Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. Benchchem.
-
5,6,7,8-Tetrahydrot[1][2][3]riazolo[4,3-a]pyrimidine-3-carboxylic acid Safety Data Sheet. CymitQuimica. Available at:
- PYRIMIDINE 99% MSDS. Loba Chemie.
- 3-Amino-1,2,4-triazole Safety Data Sheet. Santa Cruz Biotechnology.
- 3-Amino-1H-1,2,4-triazole Safety Data Sheet. Sigma-Aldrich.
- Trapidil Safety Data Sheet. Cayman Chemical.
- Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
- Personal Protective Equipment. US EPA.
-
2-Amino-5,8-dimethoxy-t[1][2][3]riazolo[1,5-c]pyrimidine Chemical Safety Data Sheet. ChemicalBook. Available at:
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Safety Data Sheet.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- 4-Amino-4H-1,2,4-triazole Safety Data Sheet. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- 1,2,4-Triazole Safety Data Sheet.
-
3-Amino-1,2,4-triazole Material Safety Data Sheet. Spectrum Chemical. Available at: 20.T[1][2][3]riazolo[4,3-a]pyridine-3-thiol Safety Data Sheet. Fisher Scientific. Available at:
-
5,8-Dimethoxy-t[1][2][3]riazolo[1,5-c]pyrimidin-2-amine Safety Data Sheet. AK Scientific, Inc. Available at:
- 3-Amino-1,2,4-triazole Safety Data Sheet. Fisher Scientific.
- Material Safety Data Sheet. Pfizer.
- 4-Aminopyrazolo[3,4-d]pyrimidine Safety Data Sheet. AK Scientific, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. columbuschemical.com [columbuschemical.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
